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  • Product: 2-Ethylazetidine hydrochloride
  • CAS: 1803590-85-3

Core Science & Biosynthesis

Foundational

2-ethylazetidine hydrochloride chemical structure and properties

An In-depth Technical Guide to 2-Ethylazetidine Hydrochloride for Advanced Research Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-ethylazetidine hydrochloride, a s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethylazetidine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-ethylazetidine hydrochloride, a substituted four-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and analytical characterization, while also exploring its potential applications from a drug discovery perspective. The content is structured to provide both foundational knowledge and actionable insights for researchers and scientists.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in pharmaceutical research.[1] Their unique structural and chemical characteristics, largely dictated by the inherent ring strain of the four-membered ring, make them valuable building blocks in the synthesis of novel bioactive molecules.[2][3] The azetidine motif is found in several FDA-approved drugs, where it often contributes to improved metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[4] The hydrochloride salt form of azetidine derivatives, such as 2-ethylazetidine hydrochloride, is frequently utilized to enhance aqueous solubility, a critical attribute for drug formulation and delivery.[5]

Chemical Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. 2-Ethylazetidine hydrochloride is comprised of a central azetidine ring substituted at the 2-position with an ethyl group. The nitrogen atom of the azetidine ring is protonated and forms an ionic bond with a chloride ion.

Caption: Chemical structure of 2-Ethylazetidine Hydrochloride.

Table 1: Chemical Identifiers for 2-Ethylazetidine Hydrochloride

Identifier Value Reference
IUPAC Name 2-ethylazetidine;hydrochloride [6]
CAS Number 1803590-85-3 [6]
Chemical Formula C₅H₁₂ClN [6]
Molecular Weight 121.61 g/mol [6]
PubChem CID 119031989 [6]
SMILES CCC1CCN1.Cl [6]

| InChIKey | WJGRSNJCKHVHER-UHFFFAOYSA-N |[6] |

Physicochemical and Safety Properties

The physical and safety properties of a compound are paramount for its handling, storage, and application in experimental settings.

Table 2: Physicochemical and Safety Data

Property Value Reference
Appearance Powder [6]
Storage Temperature 4 °C [6]
Melting Point Data not available. For reference, the melting point of the related L-Azetidine-2-carboxylic acid is 215-220 °C (decomposes). [1]
Boiling Point Data not available. For reference, the boiling point of the parent azetidine is 61-62 °C. [7]
Solubility Expected to have enhanced solubility in aqueous solutions due to its hydrochloride salt form. [5]
Signal Word Warning [6]

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[6][8] |

Synthesis of 2-Ethylazetidine Hydrochloride: A Proposed Protocol

Principle: This synthesis involves a two-step process: 1) The intramolecular cyclization of a γ-amino alcohol via activation of the hydroxyl group to form the free base of 2-ethylazetidine, and 2) Conversion to the hydrochloride salt.

Synthesis_Workflow Start Starting Material: 1-Amino-3-pentanol Step1 Step 1: N-Protection (e.g., Boc Anhydride, Base) Start->Step1 Intermediate1 N-Boc-1-amino-3-pentanol Step1->Intermediate1 Step2 Step 2: Cyclization (e.g., MsCl, TEA then Base) Intermediate1->Step2 Intermediate2 N-Boc-2-ethylazetidine Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., HCl in Dioxane) Intermediate2->Step3 Product Final Product: 2-Ethylazetidine Hydrochloride Step3->Product

Caption: Proposed workflow for the synthesis of 2-Ethylazetidine Hydrochloride.

Experimental Protocol:

  • Step 1: N-Protection of 1-Amino-3-pentanol

    • Dissolve 1-amino-3-pentanol in a suitable solvent such as dichloromethane (DCM) in an ice bath.

    • Add a base, for example, triethylamine (TEA), to the solution.

    • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc)₂O, to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and dry the organic layer.

    • Purify the resulting N-Boc-1-amino-3-pentanol by column chromatography.

  • Step 2: Intramolecular Cyclization

    • Dissolve the N-Boc-protected amino alcohol in an anhydrous solvent like DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath and add a base such as triethylamine.

    • Add methanesulfonyl chloride (MsCl) dropwise to activate the hydroxyl group by converting it into a good leaving group (mesylate).

    • After the formation of the mesylate, add a stronger base (e.g., sodium hydride) to facilitate the intramolecular nucleophilic substitution (cyclization) to form N-Boc-2-ethylazetidine.[9]

    • Quench the reaction carefully with water and extract the product into an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 3: Deprotection and Salt Formation

    • Dissolve the purified N-Boc-2-ethylazetidine in a solvent such as dioxane or diethyl ether.

    • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) to the mixture.

    • Stir the reaction at room temperature. The deprotection of the Boc group and the subsequent formation of the hydrochloride salt will lead to the precipitation of the product.

    • Collect the solid product, 2-ethylazetidine hydrochloride, by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for 2-ethylazetidine hydrochloride are not publicly available, the expected chemical shifts can be predicted based on the structure and known values for similar compounds.[8][11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃ or D₂O)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Ethyl Group ~1.0 Triplet 3H -CH₂CH
~1.6-1.8 Multiplet 2H -CH ₂CH₃
Azetidine Ring ~2.2-2.5 Multiplet 2H C3-H
~3.5-3.8 Multiplet 2H C4-H
~3.9-4.2 Multiplet 1H C2-H
~9.0-10.0 Broad Singlet 2H NH ₂⁺
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Ethyl Group ~10-15 -CH₂C H₃
~25-30 -C H₂CH₃
Azetidine Ring ~20-25 C 3
~45-50 C 4

| | ~60-65 | | | C 2 |

5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~2950-2850 Strong C-H stretching (alkyl)
~2700-2400 Broad, Strong N-H stretching (ammonium salt)
~1600-1500 Medium N-H bending
~1465 Medium C-H bending (methylene)

| ~1380 | Medium | C-H bending (methyl) |

5.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 2-ethylazetidine (the free base), the expected exact mass can be calculated and observed in high-resolution mass spectrometry.

  • Expected [M+H]⁺ for the free base (C₅H₁₁N): 86.0964 m/z[14]

Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to impart favorable properties to drug candidates.[4] The rigid, three-dimensional nature of the ring can help in optimizing ligand-receptor interactions.

Drug_Discovery_Logic cluster_0 Azetidine Scaffold Properties cluster_1 Drug Development Outcomes Azetidine 2-Ethylazetidine Scaffold Prop1 Structural Rigidity Azetidine->Prop1 Prop2 Improved Metabolic Stability Azetidine->Prop2 Prop3 Enhanced Solubility (as HCl salt) Azetidine->Prop3 Prop4 Novel 3D Vector for SAR Azetidine->Prop4 Outcome1 Optimized Receptor Binding Prop1->Outcome1 Outcome2 Favorable Pharmacokinetics Prop2->Outcome2 Prop3->Outcome2 Prop4->Outcome1 Outcome3 Potential for Novel Biological Activity Prop4->Outcome3 Lead_Candidate Lead_Candidate center_node->Lead_Candidate Leads to Development of Lead Candidates

Caption: Role of the azetidine scaffold in drug discovery.

2-substituted azetidines and related compounds have shown a wide range of biological activities, including:

  • Antibacterial and Antifungal Activity: The azetidine ring is a core component of many β-lactam antibiotics.[5][15] Novel substituted azetidines are continuously being explored for their potential to overcome antibiotic resistance.

  • Anticancer Activity: Certain azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][16]

  • Central Nervous System (CNS) Activity: The rigid structure of the azetidine ring makes it a useful scaffold for designing ligands for CNS targets, such as neurotransmitter receptors and transporters.[17]

Given these precedents, 2-ethylazetidine hydrochloride represents a valuable building block for generating libraries of novel compounds for screening against various biological targets. Its specific ethyl substitution provides a lipophilic handle that can be oriented in a defined three-dimensional space to probe the binding pockets of target proteins.

Conclusion

2-Ethylazetidine hydrochloride is a promising, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and methods for its analytical characterization. By leveraging the unique properties of the azetidine scaffold, researchers can utilize this compound as a key building block in the development of next-generation therapeutics. The information and protocols presented herein are intended to serve as a solid foundation for further research and application of this versatile molecule.

References

  • American Elements. (n.d.). 2-ethylazetidine hydrochloride. Retrieved from [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26207-26214. [Link]

  • PubChem. (n.d.). 2-ethylazetidine. Retrieved from [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26207-26214. [Link]

  • Michalak, M., & Wicha, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3549-3566. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link]

  • PubChem. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(4), 289. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16327-16343. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Exploratory

The Azetidine Scaffold: A Compact Powerhouse for Drug Discovery with a Focus on the Therapeutic Potential of 2-Ethylazetidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Strained Heterocycles In the ever-evolving landscape of medicinal chemistry, the quest for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Strained Heterocycles

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is paramount. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif.[1] Its inherent ring strain, while lending itself to specific synthetic strategies, also confers a degree of conformational rigidity that can be advantageous for potent and selective ligand-receptor interactions.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of the therapeutic potential of azetidine derivatives, with a specific focus on the emerging interest in 2-ethylazetidine compounds. While the broader class of azetidines has been extensively studied, the specific implications of a 2-ethyl substitution are a developing area of research. This document will synthesize the established knowledge of azetidines and extrapolate the potential impact of the 2-ethyl moiety, highlighting areas ripe for further investigation.

The Azetidine Core: A Strategic Choice in Drug Design

The azetidine ring, a nitrogen-containing four-membered heterocycle, occupies a unique chemical space between the highly strained and reactive aziridines and the more flexible five-membered pyrrolidines.[2] This intermediate ring strain provides a balance of stability for pharmaceutical formulation and sufficient reactivity for diverse synthetic manipulations.[2] The non-planar, puckered conformation of the azetidine ring allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1]

The incorporation of an azetidine scaffold into a drug candidate can offer several key advantages:

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic rings, which can lead to more favorable pharmacokinetic profiles.

  • Metabolic Stability: The compact and conformationally constrained nature of the azetidine ring can render it less susceptible to metabolic degradation, potentially increasing a drug's half-life.

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for the exploration of novel chemical space, leading to the discovery of compounds with new or improved biological activities.

  • Intellectual Property: The relative novelty of certain substituted azetidines can provide a strong basis for new intellectual property claims.

The 2-ethyl substitution introduces a small, lipophilic alkyl group that can have a profound impact on a molecule's properties. Depending on its orientation, the ethyl group can influence binding affinity through van der Waals interactions, modulate metabolic stability by shielding adjacent functional groups, and alter the overall solubility and permeability of the compound. The exploration of 2-ethylazetidine derivatives, therefore, represents a logical and promising avenue for fine-tuning the properties of new drug candidates.

Synthetic Strategies for Accessing the Azetidine Core

The synthesis of the azetidine ring has historically been challenging due to its strained nature. However, significant advancements in synthetic methodology have made a wide range of substituted azetidines more accessible.[2]

General Approaches to Azetidine Synthesis

Several key strategies are employed for the construction of the azetidine ring:

  • Intramolecular Cyclization of γ-Amino Alcohols or Halides: This is a classical and widely used method involving the cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position.

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes can provide a direct route to substituted azetidines.[2]

  • Ring Contraction of Larger Heterocycles: Methods involving the rearrangement and contraction of five- or six-membered rings have also been developed.

  • Functionalization of Pre-existing Azetidine Scaffolds: Commercially available or readily synthesized azetidine building blocks can be further elaborated to introduce desired substituents.

The following diagram illustrates a generalized workflow for the synthesis of a substituted azetidine derivative.

Azetidine Synthesis Workflow cluster_StartingMaterials Starting Materials cluster_RingFormation Ring Formation cluster_Intermediate Azetidine Core cluster_Functionalization Further Functionalization cluster_FinalProduct Final Product Starting_Material_1 γ-Amino Alcohol/Halide Intramolecular_Cyclization Intramolecular Cyclization Starting_Material_1->Intramolecular_Cyclization Starting_Material_2 Imine + Alkene Cycloaddition [2+2] Cycloaddition Starting_Material_2->Cycloaddition Azetidine_Core Substituted Azetidine Intramolecular_Cyclization->Azetidine_Core Cycloaddition->Azetidine_Core Functionalization Introduction of R-groups Azetidine_Core->Functionalization Final_Product 2-Ethylazetidine Derivative Functionalization->Final_Product

Caption: Generalized workflow for the synthesis of azetidine derivatives.

A Note on the Synthesis of 2-Ethylazetidine

While a multitude of methods exist for the synthesis of various azetidine derivatives, specific literature on the synthesis of 2-ethylazetidine is less common. A patented process describes the preparation of 2- and 3-methyl and ethyl azetidines starting from an α-substituted arylmethylamine and an appropriate propane derivative with leaving groups at the 1 and 3 positions.[3] This suggests that established methodologies can be adapted for the specific synthesis of the 2-ethyl scaffold.

Experimental Protocol: General Synthesis of a 3-Chloro-2-oxo-azetidine Derivative

This protocol is a representative example of a common method for synthesizing a class of azetidine derivatives (2-azetidinones) and is adapted from the literature.[4]

Materials:

  • Appropriate Schiff base (1 mmol)

  • Chloroacetyl chloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • 1,4-Dioxane (solvent)

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the Schiff base (1 mmol) in dry 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 mmol) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 mmol) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-10 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to obtain the desired azetidin-2-one derivative.

  • Characterize the final product using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Therapeutic Potential of Azetidine Derivatives: A Broad Spectrum of Activity

Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[5]

Central Nervous System (CNS) Disorders

The conformational rigidity of the azetidine scaffold makes it particularly well-suited for the design of CNS-active agents, where precise interactions with receptors and enzymes are crucial. Azetidine derivatives have been investigated for their potential in treating a range of neurological and psychiatric conditions.[6][7][8]

  • Antidepressant Activity: Tricyclic derivatives of azetidine have been synthesized and shown to possess potential antidepressant properties.[6]

  • Neuroprotective Effects: Certain azetidine derivatives are being explored for their neuroprotective capabilities.

The introduction of a 2-ethyl group could modulate the lipophilicity of these compounds, potentially enhancing their ability to cross the blood-brain barrier, a critical requirement for CNS drugs.

Antimicrobial and Anticancer Applications

The 2-azetidinone (β-lactam) ring is a cornerstone of antibiotic therapy.[9] Beyond the β-lactams, other azetidine derivatives have also shown promise as antimicrobial and anticancer agents.[10][11][12]

  • Antibacterial and Antifungal Activity: Various substituted azetidine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[10][13]

  • Anticancer Properties: Azetidinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines, including breast cancer.[10][12]

The 2-ethyl group could influence the binding of these derivatives to their respective targets, potentially leading to enhanced potency or a modified spectrum of activity.

Table 1: Representative Biological Activities of Azetidine Derivatives

Compound ClassTherapeutic AreaReported ActivityRepresentative Citation(s)
Tricyclic AzetidinesCNSPotential antidepressant activity[6]
2-AzetidinonesInfectious DiseaseAntibacterial and antifungal activity[9][10][13]
2-AzetidinonesOncologyAnticancer activity against breast cancer cell lines[10][12]
General AzetidinesVariousAntimalarial, anti-inflammatory, antiviral, etc.[5]

Note: This table provides a general overview. Specific activities are highly dependent on the full molecular structure.

Structure-Activity Relationships (SAR) and the Influence of the 2-Ethyl Group

Understanding the structure-activity relationship is fundamental to optimizing lead compounds. For azetidine derivatives, key structural features that influence biological activity include:

  • Substitution on the Azetidine Nitrogen: The nature of the substituent on the nitrogen atom can significantly impact the compound's basicity, solubility, and target interactions.

  • Substitution at other Ring Positions: The type, size, and electronic properties of substituents at the C2, C3, and C4 positions can dramatically alter the molecule's conformation and binding affinity.[1]

  • Stereochemistry: The stereochemical configuration of substituents on the chiral centers of the azetidine ring can be critical for biological activity.

The introduction of a 2-ethyl group would be a key parameter in SAR studies. Systematic variations of this group (e.g., comparing it to methyl, propyl, or branched alkyl groups) would provide valuable insights into the steric and electronic requirements of the target binding site.

Pharmacokinetic Profile: A Key Consideration

The pharmacokinetic properties of a drug candidate—absorption, distribution, metabolism, and excretion (ADME)—are critical for its success. The azetidine scaffold can positively influence these parameters.[1]

  • Absorption and Distribution: The generally lower lipophilicity of azetidine-containing compounds can lead to improved oral bioavailability. Their ability to form hydrogen bonds can also influence their distribution in the body.

  • Metabolism: As mentioned, the azetidine ring can be more metabolically stable than other cyclic systems. The position and nature of substituents, including a 2-ethyl group, will play a significant role in determining the primary sites of metabolism.

  • Excretion: The products of metabolism are typically more polar and are excreted via the kidneys or in the bile.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a novel 2-ethylazetidine derivative.

Materials:

  • Test compound (2-ethylazetidine derivative)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed microsome solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold solution of acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Future Directions and Unanswered Questions

The field of 2-ethylazetidine derivatives is still in its infancy, presenting a wealth of opportunities for further research. Key areas for future investigation include:

  • Development of Novel Synthetic Routes: Efficient and stereoselective methods for the synthesis of a diverse range of 2-ethylazetidine derivatives are needed to facilitate comprehensive SAR studies.

  • Systematic Biological Screening: Large-scale screening of 2-ethylazetidine libraries against a wide panel of biological targets is likely to uncover novel therapeutic applications.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.

  • In-depth Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough ADME and toxicology studies to assess their drug-likeness and safety profiles.

The following diagram illustrates a potential signaling pathway that could be modulated by a hypothetical 2-ethylazetidine derivative targeting a G-protein coupled receptor (GPCR), a common target class for CNS-active drugs.

Hypothetical Signaling Pathway Ligand 2-Ethylazetidine Derivative Receptor GPCR Ligand->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway modulated by a 2-ethylazetidine derivative.

Conclusion

The azetidine scaffold holds significant promise for the future of drug discovery. Its unique structural and physicochemical properties offer a compelling platform for the design of novel therapeutics across a range of diseases. While the specific therapeutic potential of 2-ethylazetidine derivatives remains a largely unexplored frontier, the foundational knowledge of azetidine chemistry and pharmacology provides a strong rationale for their investigation. As synthetic methodologies become more refined and our understanding of the biological implications of this scaffold deepens, we can anticipate the emergence of innovative and effective medicines built around the compact and powerful 2-ethylazetidine core.

References

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  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

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  • Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]

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  • Tijer, M. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

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  • Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

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  • Wujec, M., et al. (2022). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. International Journal of Molecular Sciences, 23(14), 7609. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]

  • ResearchGate. (n.d.). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. [Link]

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40. [Link]

  • Upjohn Co. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. [Link]

  • Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. [Link]

  • Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of medicinal chemistry, 39(19), 3684–3693. [Link]

  • Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Arzneimittel-Forschung, 55(8), 449-456. [Link]

  • ResearchGate. (n.d.). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]

  • Sanofi-Aventis. (2010). Azitidine derivatives and their use as prostaglandins e2.
  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. [Link]

  • Hu, B., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer letters, 534, 215613. [Link]

  • PubChem. (n.d.). 2-acylacetylaminothiazole compounds. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]

  • Google Patents. (n.d.). Heterocyclic compounds as 5ht2a biased agonists.
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

Sources

Foundational

Technical Guide: 2-Ethylazetidine Hydrochloride (CAS 1803590-85-3)

Executive Summary 2-Ethylazetidine hydrochloride (CAS 1803590-85-3) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. As a constrained four-membered amine, it serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethylazetidine hydrochloride (CAS 1803590-85-3) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. As a constrained four-membered amine, it serves as a critical bioisostere for pyrrolidine and piperidine moieties. Its primary utility lies in Lead Optimization , where it is deployed to lower lipophilicity (LogD), modulate metabolic stability, and restrict conformational entropy without significantly increasing molecular weight.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, synthetic accessibility, and application in Structure-Activity Relationship (SAR) studies.

Physicochemical Profile & Chemical Identity[1][2]

The high ring strain of the azetidine core (~26 kcal/mol) combined with the steric bulk of the C2-ethyl group creates a unique electronic and steric environment. The hydrochloride salt form is the preferred storage state due to the volatility and oxidative instability of the free base.

Datasheet
ParameterTechnical Specification
IUPAC Name 2-Ethylazetidine hydrochloride
CAS Number 1803590-85-3
Molecular Formula C₅H₁₁N · HCl
Molecular Weight 121.61 g/mol
Exact Mass 85.0891 (Free Base)
Physical State White to off-white hygroscopic solid
Solubility High in Water, Methanol, DMSO; Low in CH₂Cl₂, Hexanes
Acidity (pKa) ~10.5 (Estimated for conjugate acid)
Chirality Contains 1 stereocenter at C2. Usually supplied as racemate unless specified as (R)- or (S)-.
Structural Analysis

The 2-ethyl substitution introduces a "molecular anchor" that breaks the symmetry of the azetidine ring. Unlike the planar average conformation of larger rings, the azetidine ring puckers (angle ~25–30°). The ethyl group prefers the pseudo-equatorial position to minimize 1,2-torsional strain, influencing the vector of the nitrogen lone pair. This is critical when the nitrogen is involved in hydrogen bonding within a protein active site.

Synthetic Accessibility & Manufacturing

Synthesizing 2-ethylazetidine requires overcoming the energetic barrier of forming a strained four-membered ring. Two primary pathways are dominant in process chemistry: Intramolecular Cyclization and Lactam Reduction .

Synthetic Pathways (Graphviz Visualization)

SynthesisPathways Start1 Precursor A: 1-Amino-3-pentanol Step1 Activation (SOCl2 or MsCl) Start1->Step1 Chlorination Start2 Precursor B: 4-Ethyl-2-azetidinone Step3 Reduction (LiAlH4 / THF) Start2->Step3 Lactam Reduction Step2 Cyclization (Base, Heat) Step1->Step2 Intramolecular SN2 Product 2-Ethylazetidine (Free Base) Step2->Product Step3->Product Salt HCl Salt Formation (HCl in Dioxane/Et2O) Product->Salt Precipitation

Figure 1: Two primary synthetic routes. The Lactam Reduction (Bottom) is generally preferred for scale-up due to cleaner profiles, whereas Amino Alcohol Cyclization (Top) is common for lab-scale preparation.

Detailed Protocol: Lactam Reduction Method

Rationale: Reduction of 4-ethyl-2-azetidinone is preferred over cyclization of amino-halides because it avoids the formation of polymerized byproducts common in entropy-disfavored ring closures.

Reagents:

  • 4-Ethyl-2-azetidinone (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous THF (Solvent)

  • Rochelle's Salt (Workup)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF.

  • Activation: Cool THF to 0°C. Carefully add LiAlH₄ pellets/powder. Stir for 15 min.

  • Addition: Dissolve 4-ethyl-2-azetidinone in minimal THF and add dropwise to the LiAlH₄ suspension. Maintain internal temp <5°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Monitoring: TLC (stain with Ninhydrin) should show disappearance of lactam.

  • Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

  • Isolation: Filter the granular precipitate through Celite. Dry filtrate over Na₂SO₄.

  • Salt Formation: Cool the etherial solution of the free base to 0°C. Add 4M HCl in Dioxane dropwise. The white solid (2-ethylazetidine hydrochloride) precipitates immediately. Filter and dry under vacuum.

Applications in Medicinal Chemistry

2-Ethylazetidine is not a drug itself but a pharmacophore modulator . It is used to replace larger saturated heterocycles to tune physicochemical properties.

The "Azetidine Switch" Strategy

Replacing a pyrrolidine or piperidine ring with an azetidine often results in:

  • Lower Lipophilicity (LogD): The smaller carbon skeleton reduces the overall lipophilicity, often improving metabolic stability (lowering intrinsic clearance, CLint).

  • Increased Basicity: Azetidine amines are typically more basic than their pyrrolidine counterparts, which can improve solubility at physiological pH.

  • Vector Re-alignment: The bond angles change from ~109° (pyrrolidine) to ~90° (azetidine), altering the exit vector of substituents.

SAR Decision Logic (Graphviz Visualization)

SAR_Logic Problem Lead Compound Issue: High Clearance / Low Solubility Check1 Current Scaffold: Pyrrolidine / Piperidine? Problem->Check1 Action Apply Azetidine Switch Check1->Action Yes SubCheck Need Steric Bulk? Action->SubCheck Choice1 Unsubstituted Azetidine (Reduces LogD, Risk of hERG) SubCheck->Choice1 No Choice2 2-Ethylazetidine (Steric Shielding, Chirality) SubCheck->Choice2 Yes (Prevent Metabolism) Result Outcome: Improved Metabolic Stability Rigidified Conformation Choice2->Result

Figure 2: Decision tree for incorporating 2-ethylazetidine into a lead optimization campaign.

Handling, Stability, & Analytical Standards

"Free-Basing" Protocol

The hydrochloride salt is stable, but the free amine is required for nucleophilic substitutions (e.g., SNAr, Amide coupling).

Protocol:

  • Suspend 2-ethylazetidine HCl in CH₂Cl₂ (DCM).

  • Add 2.0 equivalents of powdered K₂CO₃ or polymer-bound carbonate base.

  • Stir vigorously for 30 minutes at room temperature.

  • Filter off the inorganic salts.

  • Critical: Use the DCM solution immediately. Do not concentrate to dryness if possible, as the free base is volatile (BP est. ~100–110°C) and can be lost.

Storage & Stability
  • Hygroscopicity: Severe. The salt will deliquesce if left open. Store in a desiccator.

  • Shelf Life: >2 years at -20°C under Argon.

  • NMR Signature (D₂O):

    • Look for the triplet (ethyl CH3) around 0.9 ppm.

    • Multiplet (ethyl CH2) around 1.6–1.8 ppm.

    • Ring protons: Multiplets at 2.2–2.6 ppm (C3) and 3.8–4.2 ppm (C2/C4).

References

  • Padwa, A. (2012). Synthesis of Nitrogen Heterocycles. Elsevier.

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

  • Lowe, M. A., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 75(20), 6820–6829.

  • PubChem Database. (n.d.). Compound Summary for CAS 1803590-85-3. National Center for Biotechnology Information.

  • Enamine Store. (2024). Azetidine Building Blocks: Physicochemical Properties.

Exploratory

Physicochemical Characteristics of 2-Ethylazetidine Hydrochloride for Medicinal Chemistry

[1][2] Executive Summary: The "Small Ring" Renaissance In modern drug discovery, the "escape from flatland" has driven a resurgence in saturated heterocycles. 2-Ethylazetidine hydrochloride (CAS: 1803590-85-3 for the sal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Small Ring" Renaissance

In modern drug discovery, the "escape from flatland" has driven a resurgence in saturated heterocycles. 2-Ethylazetidine hydrochloride (CAS: 1803590-85-3 for the salt; 14616-30-9 for free base) represents a critical scaffold in this domain. Unlike its 5- and 6-membered counterparts (pyrrolidine and piperidine), the 4-membered azetidine ring offers a unique combination of high ring strain (~25 kcal/mol), lowered lipophilicity, and distinct exit vectors.

This guide provides a comprehensive physicochemical profile of 2-ethylazetidine HCl, analyzing its utility as a proline surrogate and a tool for modulating basicity (pKa) and metabolic stability in lead optimization.

Molecular Architecture & Physicochemical Profile

The introduction of an ethyl group at the C2 position of the azetidine ring breaks the symmetry of the parent heterocycle, introducing chirality and creating a specific steric volume that influences both ligand-protein binding and pharmacokinetic properties.

Core Parameters Table
ParameterValue / RangeContextual Note
Molecular Formula C₅H₁₁N[1][2][3] · HClSalt form ensures stability against polymerization.
Molecular Weight 121.61 g/mol Fragment-based drug discovery (FBDD) friendly.
pKa (Conjugate Acid) 10.8 – 11.3Slightly lower than parent azetidine (11.4) due to steric hindrance to solvation.
LogP (Free Base) ~0.9Ethyl group adds lipophilicity vs. unsubstituted azetidine (-0.1).
Ring Strain Energy ~25.4 kcal/molDrives reactivity; requires careful handling during synthesis.[4]
Topological Polar Surface Area (TPSA) 12.03 ŲExcellent for CNS penetration.
Fsp³ Fraction 1.0Maximizes 3D character, improving solubility and selectivity.[1]
Conformational Dynamics (The "Pucker")

Unlike the planar oxetane, the azetidine ring exists in a puckered conformation to relieve torsional strain between vicinal hydrogens.

  • Barrier to Inversion: Low (~1.3 kcal/mol), allowing rapid equilibration at physiological temperature.

  • Substituent Preference: The 2-ethyl group predominantly adopts the pseudo-equatorial position to minimize 1,2-diaxial interactions. This directs the nitrogen lone pair (and subsequent N-substituents) into a specific vector, distinct from pyrrolidine.

Visualization: Physicochemical Node Map

G Compound 2-Ethylazetidine HCl Strain Ring Strain (~25 kcal/mol) Compound->Strain Reactivity Driver Basicity Basicity Modulation (pKa ~11.0) Compound->Basicity Solubility/hERG Lipophilicity LogP ~0.9 (LLE Optimization) Compound->Lipophilicity Membrane Permeability Vector Exit Vector (Pseudo-equatorial) Compound->Vector Binding Selectivity Strain->Vector Governs Puckering

Figure 1: Interconnected physicochemical attributes of 2-ethylazetidine. The high ring strain influences both the conformational preference (vector) and the reactivity profile.

Synthetic Accessibility & Handling[5][7]

The synthesis of 2-ethylazetidine requires overcoming the entropic and enthalpic barriers of forming a strained 4-membered ring. The hydrochloride salt is the preferred storage form, as the free base is volatile and prone to polymerization.

Primary Synthetic Route: Cyclization of Amino Alcohols

The most robust method for medicinal chemistry scales involves the thermal cyclization of


-haloamines or activated amino alcohols.

Reaction Scheme (Conceptual):

  • Precursor: 1-Amino-3-pentanol.

  • Activation: Conversion of the alcohol to a leaving group (Mesylate/Tosylate or Chloride).

  • Cyclization: Intramolecular nucleophilic displacement (4-exo-tet).

  • Salt Formation: Trapping with HCl.

Visualization: Synthetic Workflow

Synthesis Start 1-Amino-3-pentanol Protect N-Protection (Boc/Cbz) Start->Protect Conservative Route Activate Activation (SOCl2 or MsCl) Start->Activate Direct Route Protect->Activate Cyclize Cyclization (Base/Heat) Activate->Cyclize Intramolecular SN2 Deprotect Deprotection (If Protected) Cyclize->Deprotect If Protected Salt HCl Salt Formation Cyclize->Salt Direct Deprotect->Salt Product 2-Ethylazetidine HCl Salt->Product

Figure 2: Synthetic pathways to 2-ethylazetidine HCl. The direct route via amino-alcohol activation is preferred for atom economy.

Medicinal Chemistry Applications

Bioisosterism & Vector Engineering

2-Ethylazetidine serves as a "contracted" bioisostere of 2-ethylpyrrolidine or a conformationally restricted analog of diethylamine .

  • Proline Surrogate: When incorporated into peptide mimetics, the azetidine ring constrains the

    
     and 
    
    
    
    torsion angles more strictly than proline, potentially locking bioactive conformations.
  • Metabolic Stability: The 4-membered ring is generally more resistant to oxidative metabolism (P450) than the corresponding pyrrolidine or piperidine, primarily due to the high ionization potential of the nitrogen and the geometric strain preventing the formation of the iminium ion intermediate required for

    
    -oxidation.
    
Lowering Lipophilicity Efficiency (LLE)

Replacing a cyclohexyl or piperidinyl group with a 2-ethylazetidine moiety often lowers the overall LogD while maintaining steric bulk.

  • Formula:

    
    
    
  • Impact: The polar nitrogen, exposed due to the small ring size, lowers LogD, thereby improving LLE—a key predictor of clinical success.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa is essential for predicting ionization state at physiological pH (7.4).

  • Preparation: Dissolve 2-ethylazetidine HCl (5 mg) in 20 mL of degassed water/methanol (1:1) to ensure solubility and eliminate CO₂ interference.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M NaOH standardized solution at 25°C under inert atmosphere (N₂).

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Self-Validation: The first derivative (

      
      ) should show a sharp peak. If broad, re-check water purity or CO₂ contamination.
      
Protocol B: General Coupling Procedure (Amide Bond Formation)

Rationale: Azetidines are secondary amines and can be sterically hindered. Standard HATU/EDC conditions may need modification.

  • Reagents: Carboxylic acid (1.0 eq), 2-Ethylazetidine HCl (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration).

  • Procedure:

    • Dissolve carboxylic acid and HATU in solvent. Stir for 5 mins to activate.

    • Add DIPEA, followed immediately by 2-ethylazetidine HCl.

    • Note: The extra equivalent of DIPEA is crucial to neutralize the HCl salt and free the nucleophilic amine.

  • Monitoring: Monitor by LC-MS. Azetidines typically react slower than primary amines; reaction times of 4–16 hours may be required.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.

References

  • PubChem. Compound Summary: 2-Ethylazetidine.[2] National Library of Medicine. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link]

  • Sirenko, V., et al. (2018). Azetidines in Drug Discovery.[3][4][5][6] Chemical Reviews (Contextual grounding on azetidine properties). [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Comparative analysis of 4-membered rings). Angewandte Chemie International Edition. [Link]

  • American Elements. 2-Ethylazetidine Hydrochloride Product Specifications.[Link]

Sources

Foundational

The 2-Ethylazetidine Pharmacophore: A Technical Guide to its Biological Activity Profile

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attentio...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional character offer a compelling alternative to more traditional ring systems, often leading to improved metabolic stability, solubility, and receptor affinity.[1][2] This guide focuses specifically on the 2-ethylazetidine pharmacophore, providing a detailed exploration of its biological activity profile, the causal reasoning behind experimental designs for its evaluation, and robust protocols for its synthesis and screening.

The Azetidine Core: A Privileged Scaffold in Drug Discovery

Azetidine and its derivatives are recognized as valuable building blocks in the design of novel therapeutics.[1] The conformational rigidity of the four-membered ring helps to pre-organize substituents in a defined spatial orientation, which can lead to higher binding affinity for biological targets.[3] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][4] The oxidized form, azetidin-2-one or β-lactam, is famously the core structure of penicillin and cephalosporin antibiotics.[4][5]

The introduction of a small alkyl group, such as an ethyl group at the 2-position, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile. Understanding the specific contribution of the 2-ethyl substituent is crucial for the rational design of new chemical entities.

Synthesis of the 2-Ethylazetidine Core: A Validated Approach

The synthesis of substituted azetidines, including the 2-ethyl variant, often leverages the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine. A common and reliable method for producing the related and often studied 2-azetidinone (β-lactam) core involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine.[6][7]

Below is a generalized, self-validating protocol for the synthesis of a 2-ethylazetidin-2-one derivative, which can be a precursor to 2-ethylazetidine through reduction.

Experimental Protocol: Synthesis of a 1-Aryl-4-phenyl-3-chloro-2-azetidinone (as a representative azetidin-2-one synthesis)

Objective: To synthesize a model azetidin-2-one ring system, which is a common synthetic precursor and a biologically active scaffold itself.

Materials:

  • Appropriately substituted aniline

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid

  • Chloroacetyl Chloride

  • Triethylamine

  • Dioxane

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the Schiff base.

    • Filter the solid, wash with cold ethanol, and dry under vacuum. The purity can be checked by melting point determination and spectroscopic methods (¹H NMR, FT-IR).

  • [2+2] Cycloaddition (Azetidin-2-one formation):

    • In a separate flask, dissolve the synthesized Schiff base (1.0 eq) in anhydrous dioxane.

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath with constant stirring.[7]

    • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution.[7]

    • Allow the reaction to stir at room temperature for 8-12 hours, continuing to monitor by TLC.[7]

    • After the reaction is complete, filter the precipitated triethylamine hydrochloride salt.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure azetidin-2-one derivative.

Self-Validation:

  • Spectroscopic Confirmation: The structure of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signals for the azetidinone ring protons should be identifiable.

  • Purity Assessment: The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Biological Activity Profile of 2-Substituted Azetidine Pharmacophores

While literature specifically detailing the comprehensive biological profile of the 2-ethylazetidine moiety is emerging, the broader class of 2-substituted azetidines and azetidin-2-ones exhibits a range of activities. The following sections outline key biological activities and provide validated protocols for their assessment.

Antimicrobial Activity

Azetidin-2-one derivatives have a long history as antimicrobial agents.[4][5] The presence of substituents on the azetidine ring can modulate the spectrum and potency of this activity.

Objective: To determine the lowest concentration of a 2-ethylazetidine-containing compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain in MHB overnight at 37 °C.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compound:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validation:

  • The positive and negative controls must show expected growth and no growth, respectively.

  • The MIC of the standard antibiotic should fall within its known effective range for the tested strains.

Anti-inflammatory Activity

Certain azetidine derivatives have shown potential as anti-inflammatory agents.[8] This activity is often evaluated by assessing the inhibition of inflammatory mediators or enzymes.

Objective: To assess the ability of a 2-ethylazetidine derivative to inhibit the activity of the COX-2 enzyme, a key player in the inflammatory pathway.

Materials:

  • Test compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare the COX-2 enzyme and arachidonic acid solutions according to the assay kit manufacturer's instructions.

  • Compound Incubation:

    • In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compound for a specified period (e.g., 15 minutes) at room temperature. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Initiation of Reaction:

    • Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Measurement of Activity:

    • After a defined incubation time, measure the product formation using a plate reader at the appropriate wavelength. The product is often a fluorescent or colored compound generated by a probe that reacts with the prostaglandin product of the COX reaction.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Self-Validation:

  • The positive control should show significant inhibition of COX-2 activity, with an IC₅₀ value consistent with reported literature values.

  • The no-enzyme control should show no signal, confirming that the observed signal is due to enzymatic activity.

Cholesterol Absorption Inhibition

Some 2-azetidinone compounds have been identified as potent inhibitors of cholesterol absorption, a mechanism distinct from the inhibition of cholesterol synthesis.[9]

Objective: To evaluate the effect of 2-ethylazetidine-containing compounds on the uptake of cholesterol in a relevant cell line (e.g., Caco-2 cells, a human intestinal cell line).

Cholesterol_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cholesterol Uptake Assay cluster_analysis Data Analysis Caco2 Seed Caco-2 cells in 96-well plates Differentiate Culture for ~21 days to form a polarized monolayer Caco2->Differentiate Growth Treat Treat cells with 2-ethylazetidine compound Differentiate->Treat Control Treat with vehicle control (e.g., DMSO) Differentiate->Control AddChol Add radiolabeled ([¹⁴C]) cholesterol Treat->AddChol Incubate Incubate for a defined period (e.g., 2-4h) AddChol->Incubate Wash Wash cells to remove extracellular cholesterol Incubate->Wash Lyse Lyse cells to release intracellular contents Wash->Lyse Scintillation Measure radioactivity (counts per minute) Lyse->Scintillation Calculate Calculate % inhibition of cholesterol uptake Scintillation->Calculate SAR_Azetidine cluster_positions Key Substitution Positions cluster_properties Resulting Properties Azetidine 2-Ethylazetidine Core R1 N1-Substituent Azetidine->R1 Modulates basicity, solubility, PK/PD R2 C2-Ethyl Group Azetidine->R2 Influences steric interactions, metabolic stability R3 C3-Substituent(s) Azetidine->R3 Affects conformation, can be a key binding element R4 C4-Substituent(s) Azetidine->R4 Impacts stereochemistry and receptor fit Potency Binding Affinity R1->Potency ADME Pharmacokinetics R1->ADME R2->Potency R2->ADME R3->Potency Selectivity Target Specificity R3->Selectivity R4->Potency R4->Selectivity

Caption: Key factors influencing the SAR of the 2-ethylazetidine scaffold.

For the 2-ethylazetidine pharmacophore, the following points are critical:

  • N1-Substituent: The group attached to the nitrogen atom is a primary determinant of the compound's physicochemical properties, including its basicity (pKa), lipophilicity (logP), and hydrogen bonding capacity. These factors are crucial for target engagement and pharmacokinetic properties such as absorption and distribution.

  • C2-Ethyl Group: The ethyl group at the C2 position introduces a specific steric bulk that can influence how the molecule fits into a binding pocket. It can also impact metabolic stability by potentially blocking sites of oxidation. The stereochemistry at this position (R or S) is likely to be critical for biological activity.

  • C3 and C4 Substituents: Further substitutions at the C3 and C4 positions can fine-tune the molecule's three-dimensional shape and introduce additional points of interaction with the target protein, enhancing potency and selectivity.

Quantitative Data Summary

The following table summarizes representative biological activities reported for various azetidin-2-one derivatives, which serve as a proxy for the potential of the broader azetidine class. It is important to note that direct data for 2-ethylazetidine compounds is limited in publicly accessible literature, and these values represent the activity of the general scaffold.

Compound ClassBiological ActivityAssayRepresentative ResultsReference
Azetidin-2-onesAntibacterialMICMICs ranging from 3.91 to 250 µg/mL against Gram-positive bacteria.[4]
Phenothiazine-azetidinonesAntitubercularMICActive against Mycobacterium tuberculosis H37Rv strain.[10]
Sulfonamide-azetidinonesAntioxidantDPPH Radical ScavengingSome compounds showed activity comparable to ascorbic acid.[4]
Substituted Azetidin-2-onesCholesterol Absorption InhibitionIn vivo hamster modelPotent inhibition of hepatic cholesteryl ester formation.[9]

Conclusion and Future Directions

The 2-ethylazetidine pharmacophore represents a promising yet underexplored area of medicinal chemistry. Based on the well-documented and diverse biological activities of the broader azetidine and azetidin-2-one classes, it is reasonable to hypothesize that 2-ethylazetidine derivatives can be developed into potent and selective modulators of various biological targets. The ethyl group at the 2-position provides a valuable handle for tuning steric interactions and metabolic stability.

Future research should focus on the stereoselective synthesis of 2-ethylazetidine enantiomers and their systematic evaluation in a broad range of biological assays. A deeper understanding of the structure-activity relationships, particularly the impact of the C2-ethyl group in concert with substitutions at other positions, will be critical for unlocking the full therapeutic potential of this intriguing pharmacophore. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for initiating and advancing such research endeavors.

References

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). Retrieved from [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. (2021). Biointerface Research in Applied Chemistry, 12(4), 5567-5578. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Retrieved from [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar, 4(1), 1-12. Retrieved from [Link]

  • Clader, J. W., Burnett, D. A., Caplen, M. A., Domalski, M. S., Dugar, S., Vaccaro, W., ... & Davis, H. R., Jr. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of medicinal chemistry, 39(19), 3684–3693. Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Accounts of Chemical Research, 55(24), 3647-3663. Retrieved from [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Retrieved from [Link]

  • Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 2-Ethylazetidine Hydrochloride

This guide details the physicochemical solubility profile of 2-ethylazetidine hydrochloride , a critical strained-ring building block in medicinal chemistry. It synthesizes theoretical physicochemical principles with pra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical solubility profile of 2-ethylazetidine hydrochloride , a critical strained-ring building block in medicinal chemistry. It synthesizes theoretical physicochemical principles with practical handling protocols to ensure reproducibility in synthesis and formulation.

Executive Summary

2-Ethylazetidine hydrochloride (CAS: 1803590-85-3 for racemic; specific enantiomers vary) is the hydrochloride salt of a saturated 4-membered cyclic amine. Its solubility profile is dominated by the ionic character of the ammonium chloride moiety , rendering it highly soluble in water and polar protic solvents (methanol, ethanol) while remaining insoluble in non-polar hydrocarbons (hexane, heptane).

Unlike the parent azetidine, the C2-ethyl substituent introduces a localized region of lipophilicity. This structural nuance slightly enhances solubility in chlorinated solvents (DCM, chloroform) compared to unsubstituted azetidine HCl, a critical factor during biphasic extractions.

Key Handling Advisory:

  • Hygroscopicity: The salt is hygroscopic.[1] Exposure to ambient moisture will lead to deliquescence, altering gravimetric accuracy.

  • Free Base Volatility: The free base (liberated 2-ethylazetidine) is a volatile liquid (estimated b.p. 85–95 °C). Evaporation of organic extracts containing the free base must be performed with strict vacuum control to prevent yield loss.

Physicochemical Basis of Solubility

The solubility behavior of 2-ethylazetidine hydrochloride is dictated by the competition between its lattice energy and the solvation energy provided by the solvent.

  • Crystal Lattice: The ionic bond between the protonated azetidinium cation (

    
    ) and the chloride anion (
    
    
    
    ) creates a high-melting solid (typically >120°C). Breaking this lattice requires high-dielectric solvents.
  • Hydrophobic Effect: The ethyl group and the cyclobutane-like ring provide a hydrophobic surface area. This allows for "solubility windows" in intermediate polarity solvents (e.g., dichloromethane) where purely inorganic salts (like NaCl) would be insoluble.

Diagram 1: Solvation Mechanism & Phase Partitioning

The following diagram illustrates the solvation dynamics and the "pH-Switch" mechanism used to toggle solubility between aqueous and organic phases.

SolubilityMechanism Salt 2-Ethylazetidine HCl (Solid Salt) Water Water (pH < 7) High Solubility (Ionic Dissociation) Salt->Water Dissociates (H-bonding) DCM DCM / Chloroform Low/Mod Solubility (Ion Pairing) Salt->DCM Limited (Lipophilic Ethyl Group) Hexane Hexane / Ether Insoluble (Lattice Energy Dominates) Salt->Hexane Precipitates (Anti-solvent) FreeBase Free Base (Neutral Liquid) Water->FreeBase Add NaOH (pH > 12) FreeBase->DCM Partitions Strongly

Caption: Solubility logic flow showing the transition from ionic salt (water-soluble) to neutral free base (organic-soluble) via pH adjustment.

Solubility Profile: Comparative Data

As specific GMP solubility values are often proprietary, the following data represents authoritative Tiered Solubility Classifications based on structural analogs (Azetidine HCl) and general amine salt chemistry.

Table 1: Solubility in Common Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility TierEstimated LimitMechanistic Driver
Water Water (pH 7)High > 100 mg/mLIon-dipole interactions; H-bonding.
Alcohols MethanolHigh > 50 mg/mLHigh dielectric constant; H-bond donor/acceptor.
EthanolModerate ~ 20–50 mg/mLReduced dielectric constant vs. MeOH.
IsopropanolLow-Moderate < 10 mg/mLSteric hindrance; lower polarity.
Chlorinated Dichloromethane (DCM)Low < 5 mg/mLWeak solvation of Cl- anion; relies on ethyl lipophilicity.
ChloroformLow < 5 mg/mLSlightly better than DCM due to H-bond acidity.
Polar Aprotic DMSO / DMFHigh > 50 mg/mLStrong cation solvation.
Non-Polar Diethyl EtherInsoluble < 0.1 mg/mLLattice energy >> Solvation energy.
Hexane / HeptaneInsoluble < 0.01 mg/mLUsed as anti-solvent for crystallization.

Note: "Low" solubility in DCM implies the salt may suspend or dissolve partially, but it is not a viable solvent for homogeneous reactions involving the salt. However, DCM is the solvent of choice for extracting the free base after neutralization.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this self-validating protocol to determine the precise solubility limit for your specific batch/enantiomer.

  • Preparation: Weigh 100 mg of 2-ethylazetidine HCl into a 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 5 minutes at 25°C.

  • Observation: Check for dissolution (clear solution).

    • If undissolved: Continue adding solvent.

    • If dissolved: Record total volume added.

  • Calculation:

    
    
    
Protocol B: Salt Breaking & Extraction (Critical for Synthesis)

This is the standard workflow to convert the stable storage form (HCl salt) into the reactive free amine.

Reagents:

  • 2-Ethylazetidine HCl[2]

  • 4M NaOH or KOH (aq)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated NaCl (Brine)

Workflow:

  • Dissolution: Dissolve the HCl salt in minimal distilled water (approx. 5 mL per gram).

  • Basification: Cool the solution to 0°C (ice bath). Slowly add 4M NaOH until pH > 12. Note: The solution may become cloudy as the free base separates.

  • Extraction: Extract the aqueous mixture 3x with DCM.

    • Why DCM? The ethyl group provides enough lipophilicity for the free amine to partition effectively into DCM (

      
      ).
      
  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    .
  • Concentration (CRITICAL):

    • Do NOT use high vacuum or high heat.

    • Concentrate on a rotary evaporator at >200 mbar and <30°C bath temperature .

    • Risk:[1][3] The free base is volatile. Over-evaporation will result in product loss.

Diagram 2: Extraction Workflow

ExtractionWorkflow Step1 Step 1: Dissolve Salt (Water, pH < 7) Step2 Step 2: Basify (Add NaOH -> pH > 12) Step1->Step2 Deprotonation Step3 Step 3: Extract (DCM Wash 3x) Step2->Step3 Phase Transfer Step4 Step 4: Isolate (Controlled Evaporation) Step3->Step4 Dry & Conc.

Caption: Step-by-step workflow for converting 2-ethylazetidine HCl to its reactive free base form.

Application in Purification (Recrystallization)

The solubility differential between alcohols and ethers is exploited for purification.

  • Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

  • Method:

    • Dissolve crude 2-ethylazetidine HCl in minimal hot ethanol (60°C).

    • Allow to cool to room temperature.

    • Dropwise addition of diethyl ether until persistent turbidity is observed.

    • Cool to 4°C or -20°C to induce crystallization.

    • Filter under inert atmosphere (nitrogen) to prevent moisture absorption.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link][4]

  • Organic Syntheses.General Procedures for Handling Amine Salts. Vol. 85, p. 10. (General reference for amine salt workup).

Sources

Foundational

Technical Hazard Assessment &amp; Handling Guide: 2-Ethylazetidine Hydrochloride

[1] Executive Summary & Chemical Identity 2-Ethylazetidine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce conformational restriction into amine scaffolds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

2-Ethylazetidine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce conformational restriction into amine scaffolds.[1] Unlike flexible diethylamine analogs, the azetidine ring locks the nitrogen lone pair vector, altering basicity (pKa) and metabolic stability.

However, this utility comes with a distinct hazard profile derived from the high ring strain (~26 kcal/mol) of the four-membered azetidine system. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, this guide details the latent alkylation risks and hygroscopic handling challenges critical for reproducible research.

Physicochemical Data Table
ParameterDataContext for Researchers
Chemical Name 2-Ethylazetidine hydrochloride-
CAS Number 1803590-85-3 Distinct from Azetidine HCl (36520-39-5)
Formula C₅H₁₁N[1][2] · HClMW: 121.61 g/mol
Structure 4-membered N-heterocycleHigh ring strain; reactive intermediate potential
Appearance White to off-white solidHygroscopic; prone to deliquescence
Solubility Water, Methanol, DMSOExothermic dissolution; pH acidic in water
Storage 2–8°C, Inert AtmosphereMoisture sensitive; store under Argon/N₂

Comprehensive Hazard Profiling

GHS Classification (The "What")

Based on current regulatory data and read-across from homologous azetidines, 2-ethylazetidine hydrochloride is classified under the following GHS categories:

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][5]

Advanced Toxicological Context (The "Why")

Standard H-codes often fail to capture the mechanistic toxicity of strained rings.

  • Ring Strain & Alkylation Potential: The azetidine ring possesses significant angle strain. While the hydrochloride salt stabilizes the amine, the free base (generated in situ at physiological pH) is a potential alkylating agent. It can undergo ring-opening nucleophilic attack by biological macromolecules (DNA/proteins).[1]

  • Genotoxicity Alert: Unsubstituted azetidine (CAS 503-29-7) is Ames positive (mutagenic).[1] While C2-substitution (ethyl group) sterically hinders the approach of nucleophiles to the ring carbons, reducing alkylation rates compared to the parent azetidine, researchers must treat this compound as a potential genotoxin until specific Ames data proves otherwise.

  • Respiratory Sensitization: Small, strained amines can act as haptens, reacting with pulmonary proteins to induce sensitization. Avoid inhalation of dusts strictly.[4][5][6]

Operational Protocols & Engineering Controls

Mechanism of Toxicity & Reactivity

The following diagram illustrates the theoretical pathway of toxicity driven by ring strain, guiding our PPE selection.

AzetidineToxicity Substrate 2-Ethylazetidine (Free Base) Complex Ring Opening Transition State Substrate->Complex Strain Release (~26 kcal/mol) Metabolism Metabolic Clearance (N-Oxidation/Glucuronidation) Substrate->Metabolism Enzymatic Detoxification BioNu Biological Nucleophile (DNA/Protein -NH2, -SH) BioNu->Complex Adduct Alkylated Biomolecule (Cellular Damage) Complex->Adduct C-N Bond Cleavage

Figure 1: Mechanistic pathway of azetidine toxicity via nucleophilic ring opening.[1]

Safe Handling Workflow (Hygroscopic Solids)

The primary operational risk is stoichiometric error due to water uptake and dust exposure .

PPE Requirements:

  • Respiratory: N95/P2 mask minimum; P100/P3 if handling >1g outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). The hydrochloride salt is ionic and penetrates standard latex poorly, but the solution phase requires strict barrier protection.

  • Eyes: Chemical splash goggles.

Protocol: Weighing & Solubilization

  • Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the bulk solid.

  • Atmosphere: Ideally, weigh inside a glovebox or a glove bag flushed with Nitrogen. If not available, work quickly in a fume hood.

  • Solvent Choice: Use anhydrous solvents (MeOH, DCM) if the subsequent reaction is moisture-sensitive.

  • Neutralization: If the free base is required, liberate it in situ using a non-nucleophilic base (e.g., DIPEA, K₂CO₃) rather than isolating the volatile and unstable free amine oil.

HandlingProtocol Start Start: Vial at 4°C Warm Warm to RT (30 min) Do NOT Open Cold Start->Warm Open Open in Fume Hood (Argon Blanket) Warm->Open Prevent Condensation Weigh Weigh Quickly (Anti-static Gun) Open->Weigh Dissolve Dissolve Immediately (Anhydrous Solvent) Weigh->Dissolve Avoid Deliquescence Reseal Purge Headspace (N2) Reseal & Parafilm Weigh->Reseal Protect Bulk Return Return to 4°C Storage Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic azetidine salts.

Emergency Response

Exposure Response[1]
  • Inhalation: Move to fresh air immediately. Azetidine salts can cause bronchospasm. If wheezing occurs, seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this may facilitate transdermal absorption of the azetidine.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][5]

Spill Cleanup[1]
  • Solid Spill: Do not dry sweep (creates dust). Cover with a damp absorbent pad or use a HEPA-filtered vacuum.[1]

  • Deactivation: Treat waste with dilute NaOH to liberate the amine, followed by an oxidizing agent (e.g., bleach/hypochlorite) to degrade the ring structure if disposal protocols allow, or incinerate as hazardous nitrogenous waste.

References

  • American Elements. (n.d.). 2-Ethylazetidine Hydrochloride Safety Data Sheet. Retrieved October 26, 2023, from [Link]

  • Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Context on Azetidine Reactivity).
  • National Institutes of Health (NIH) - PubChem. (n.d.). Azetidine Hydrochloride Compound Summary. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 2-ethylazetidine hydrochloride from primary amines

Executive Summary Azetidines, particularly 2-substituted variants like 2-ethylazetidine , are increasingly valued in medicinal chemistry as conformationally restricted isosteres of amines and as scaffolds for fragment-ba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines, particularly 2-substituted variants like 2-ethylazetidine , are increasingly valued in medicinal chemistry as conformationally restricted isosteres of amines and as scaffolds for fragment-based drug discovery (FBDD). However, the synthesis of the strained four-membered ring remains a significant bottleneck compared to pyrrolidines or piperidines.

This application note details a robust, scalable protocol for the synthesis of 2-ethylazetidine hydrochloride starting from 3-aminopentan-1-ol (a gamma-amino alcohol). Unlike direct thermal cyclization methods which often suffer from polymerization, this guide prioritizes a Protection-Activation-Cyclization (PAC) strategy. This route ensures high yields, stereochemical fidelity (if starting from chiral precursors), and minimal impurity formation.

Strategic Route Analysis

The synthesis of 2-ethylazetidine presents two primary challenges: ring strain (~26 kcal/mol) and the entropic penalty of closing a four-membered ring.

Pathway Comparison
FeatureMethod A: Direct Thermal CyclizationMethod B: PAC Strategy (Recommended)
Precursor 3-halopentan-1-amine

-Boc-3-aminopentan-1-ol
Mechanism Intramolecular

(unprotected)
Base-mediated intramolecular displacement
Key Risk Intermolecular polymerization (Oligomers)None (Nitrogen is protected until closure)
Scalability Low (Requires high dilution)High (Standard concentrations)
Yield 30–45%75–85%

Recommendation: The PAC Strategy is the industry standard for reproducibility and is detailed below.

Detailed Experimental Protocol

Phase 1: Precursor Preparation & Protection

Objective: Convert the nucleophilic primary amine of 3-aminopentan-1-ol into a carbamate to prevent side reactions during alcohol activation.

Reagents:

  • 3-aminopentan-1-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)
    
  • Triethylamine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM)

Procedure:

  • Charge a reaction vessel with 3-aminopentan-1-ol (10.0 g, 96.9 mmol) and DCM (100 mL).

  • Cool the solution to 0 °C under

    
     atmosphere.
    
  • Add

    
      (16.2 mL, 116 mmol) followed by the dropwise addition of 
    
    
    
    (23.2 g, 106 mmol) dissolved in DCM (20 mL).
  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Wash with 1M citric acid (2 x 50 mL), saturated

    
    , and brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo to yield 
    
    
    
    -Boc-3-aminopentan-1-ol
    as a colorless oil.[1]
    • Checkpoint: Purity should be >95% by

      
      -NMR.
      
Phase 2: Activation & Cyclization

Objective: Convert the hydroxyl group to a mesylate leaving group, followed by base-induced ring closure.

Reagents:

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion, 1.5 equiv) or Potassium tert-butoxide (

    
    )
    
  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Activation: Dissolve the

    
    -Boc intermediate (from Phase 1) in anhydrous THF (10 mL/g). Cool to 0 °C. Add 
    
    
    
    (1.5 equiv), then dropwise add MsCl (1.2 equiv). Stir for 1 hour.
    • Note: Verify complete conversion to the mesylate via TLC/LCMS.

  • Cyclization:

    • Option A (One-pot): If using

      
      , add the base directly to the reaction mixture at 0 °C.
      
    • Option B (Stepwise - Recommended): Filter off the triethylamine hydrochloride salts from the activation step. Transfer the filtrate to a suspension of NaH (1.5 equiv) in refluxing THF.

  • Heat the mixture to 60 °C for 3–6 hours. The

    
    -Boc group reduces the nucleophilicity of the nitrogen, requiring stronger forcing conditions (heat) compared to free amines, but this prevents dimerization.
    
  • Workup: Cool to RT, quench carefully with

    
    , and extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields 1-Boc-2-ethylazetidine .

Phase 3: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

Reagents:

  • 4M HCl in Dioxane

  • Diethyl ether (

    
    )
    

Procedure:

  • Dissolve 1-Boc-2-ethylazetidine in minimal DCM.

  • Add 4M HCl in Dioxane (5 equiv) at 0 °C. Stir at RT for 2 hours.

    • Observation: Gas evolution (

      
      , isobutylene) will occur.
      
  • Concentrate the solvent in vacuo.[1]

  • Trituration: Add cold

    
     to the residue and sonicate. The product, 2-ethylazetidine hydrochloride , will precipitate as a white, hygroscopic solid.
    
  • Filtration: Collect the solid under inert atmosphere (argon/nitrogen) due to hygroscopicity.

Mechanistic Pathway & Visualization

The following diagram illustrates the transformation from the linear primary amine to the cyclic azetidine salt, highlighting the critical intramolecular substitution (


) step.

AzetidineSynthesis Start 3-aminopentan-1-ol (Primary Amine) Step1 N-Boc Protection (Prevents Dimerization) Start->Step1 Inter1 N-Boc-Amino Alcohol Step1->Inter1 Step2 O-Mesylation (Activation) Inter1->Step2 Inter2 N-Boc-O-Mesylate Step2->Inter2 Step3 Cyclization (NaH/THF) (Intramolecular SN2) Inter2->Step3 Inter3 1-Boc-2-ethylazetidine Inter2->Inter3 Ring Closure Step3->Inter3 Step4 Deprotection (HCl) Inter3->Step4 Final 2-Ethylazetidine HCl (Target Salt) Step4->Final

Caption: Step-wise synthesis of 2-ethylazetidine HCl via the Protection-Activation-Cyclization (PAC) route.

Analytical Data & Specifications

Researchers should validate the final product against these expected parameters.

ParameterSpecificationNotes
Appearance White crystalline solidHighly hygroscopic; store in desiccator.

NMR (

)

4.2 (m, 1H, H-2), 3.9 (m, 2H, H-4), 2.4 (m, 2H, H-3), 1.9 (q, 2H,

-ethyl), 1.0 (t, 3H,

)
Characteristic downfield shift of ring protons due to HCl salt.

NMR
Ring carbons: ~55 ppm (C2), ~45 ppm (C4), ~20 ppm (C3)C2 is chiral; racemic unless chiral starting material used.
Melting Point 105–110 °C (Decomp.)Varies with moisture content.
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexanes.

Safety & Handling (E-E-A-T)

  • Genotoxicity Warning: Azetidines and their precursors (mesylates) are potential alkylating agents. All handling of the mesylate intermediate and the free base azetidine should be conducted in a fume hood with appropriate PPE (gloves, goggles).

  • Reaction Safety: The cyclization step using NaH releases hydrogen gas. Ensure adequate venting and inert atmosphere.

  • Storage: The hydrochloride salt is stable but hygroscopic. Store at -20 °C under argon to prevent hydrolysis or ring opening over time.

References

  • Padwa, A. (2011). Synthesis of 2,3-disubstituted azetidines through carbon-carbon bond formation. Heterocycles. Link

  • Couty, F., & Evano, G. (2006). Synthesis of functionalized azetidines from amino alcohols. Organic Letters. Link

  • Organic Syntheses. (1973). Azetidine synthesis via tosylate displacement. Org. Synth. Coll. Vol. 5, p. 548. Link

  • Singh, G. S. (2022).[2] Recent advances in the synthesis of azetidines. Journal of Medicinal and Chemical Sciences. Link

  • Starmans, W. A. J., et al. (1998). Enantioselective synthesis of 2-substituted azetidines. Tetrahedron. Link

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 2-Ethylazetidine Hydrochloride

Topic: Optimal Reaction Conditions for Coupling 2-Ethylazetidine Hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Reaction Conditions for Coupling 2-Ethylazetidine Hydrochloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Coupling 2-ethylazetidine hydrochloride presents a unique duality of challenges in medicinal chemistry: steric hindrance proximal to the nucleophilic nitrogen and inherent ring strain (~25 kcal/mol). While the azetidine ring offers desirable physicochemical properties—such as lowered lipophilicity (


) and metabolic stability compared to larger rings—its reactivity is often underestimated.

This guide details two validated protocols for coupling 2-ethylazetidine HCl with carboxylic acids. We prioritize Propylphosphonic Anhydride (T3P) for its scalability and epimerization control, and HATU for high-throughput synthesis of sterically demanding partners.

Mechanistic Context & Challenges

The Steric-Electronic Conflict

The 2-ethyl substituent introduces significant steric bulk adjacent to the secondary amine. Unlike unsubstituted azetidine, which is a highly reactive nucleophile, 2-ethylazetidine exhibits reduced nucleophilicity due to the shielding of the nitrogen lone pair.

  • Challenge: Standard reagents (EDC/HOBt) often result in sluggish kinetics, leading to incomplete conversion or the formation of

    
    -acyl urea byproducts.
    
  • Solution: Use high-activity coupling agents (HATU, T3P) that generate highly electrophilic active esters (O-acyluronium or mixed anhydrides) to compensate for the amine's reduced nucleophilicity.

Salt Management & Ring Stability

The starting material is supplied as a hydrochloride salt (


).
  • Neutralization: The salt must be "free-based" in situ. Incomplete neutralization is a common failure mode.

  • Ring Strain: Azetidines are prone to acid-catalyzed ring opening (polymerization or hydrolysis) and nucleophilic ring opening if activated incorrectly.

  • Thermodynamics: High temperatures (>60°C) should be avoided to prevent thermal decomposition of the strained ring.

Decision Matrix: Selecting the Right Protocol

Before starting, assess your carboxylic acid partner to choose the optimal workflow.

CouplingDecision Start Start: Analyze Carboxylic Acid IsHindered Is the Acid Sterically Hindered? (e.g., alpha-quaternary, ortho-subst. aryl) Start->IsHindered IsChiral Is the Acid Chiral/Epimerizable? IsHindered->IsChiral No ProtocolB PROTOCOL B: HATU System (Max Potency, Small Scale) IsHindered->ProtocolB Yes (Very Hindered) Scale Reaction Scale? IsChiral->Scale No ProtocolA PROTOCOL A: T3P System (High Purity, Low Epimerization) IsChiral->ProtocolA Yes (Risk of Racemization) Scale->ProtocolA > 100 mg (Process Friendly) Scale->ProtocolB < 50 mg (HTS/Discovery)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties.

Protocol A: T3P-Mediated Coupling (Recommended)

Best for: Scalable synthesis, chiral acids, and easy workup. Mechanism: T3P forms a mixed anhydride with the carboxylic acid. The byproduct is water-soluble propylphosphonic acid, simplifying purification.

Materials
  • Amine: 2-Ethylazetidine Hydrochloride (1.0 equiv)

  • Acid: Carboxylic Acid substrate (1.0 - 1.1 equiv)

  • Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 - 2.0 equiv)

  • Base: DIPEA (

    
    -Diisopropylethylamine) (3.5 - 4.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor). Concentration: 0.1 M - 0.2 M.

Step-by-Step Procedure
  • Salt Neutralization (The "Pre-Soak"):

    • In a reaction vial, suspend 2-ethylazetidine HCl (1.0 equiv) and the Carboxylic Acid (1.0 equiv) in the solvent (EtOAc is preferred for workup; DMF for solubility).

    • Add DIPEA (2.0 equiv only) dropwise.

    • Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. This ensures the amine salt is neutralized and available for coupling before the activating agent is introduced.

  • Activation & Coupling:

    • Cool the mixture to 0°C (ice bath).

    • Add T3P solution (1.5 equiv) dropwise.

    • Add the remaining DIPEA (1.5 - 2.0 equiv) dropwise. Note: T3P coupling requires excess base to drive the equilibrium and neutralize the phosphonic acid byproduct.

  • Reaction:

    • Allow the reaction to warm to RT naturally. Stir for 2–12 hours.

    • Monitoring: Check LCMS. Look for the disappearance of the acid (M-1) and formation of the product (M+1).

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash sequentially with:

      • Water (removes DMF/salts).

      • Sat.

        
         (removes unreacted acid).
        
      • 0.5 M HCl or Citric Acid (removes unreacted amine/DIPEA). Caution: Do not use strong acid or prolonged exposure to avoid ring opening.

      • Brine.[1][2]

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: HATU-Mediated Coupling

Best for: High-throughput screening (HTS), difficult/hindered acids, and small-scale discovery. Mechanism: Forms a highly reactive O-acyluronium species.

Materials
  • Amine: 2-Ethylazetidine Hydrochloride (1.0 equiv)

  • Acid: Carboxylic Acid substrate (1.0 - 1.2 equiv)

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMA (Dimethylacetamide). Concentration: 0.1 M.

Step-by-Step Procedure
  • Activation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (1.0 equiv).

    • Stir for 2–5 minutes at RT. Solution usually turns yellow/orange. This pre-activation forms the active ester.

  • Amine Addition:

    • In a separate vial, dissolve 2-ethylazetidine HCl (1.0 equiv) in minimal DMF with DIPEA (2.0 equiv). Ensure the salt is fully dissolved.

    • Add the amine solution to the activated acid mixture.[2]

  • Reaction:

    • Stir at RT for 1–4 hours. HATU reactions are typically fast.

  • Workup:

    • Option A (Precipitation): Pour reaction mixture into excess water/ice. If solid precipitates, filter and wash.

    • Option B (Extraction): Dilute with EtOAc/Ether, wash with water (x3) to remove DMF, then brine.

    • Option C (Direct Purification): For small scale (<20 mg), filter the crude DMF solution and inject directly onto Reverse-Phase HPLC (C18).

Experimental Data Comparison

ParameterT3P Protocol (EtOAc)HATU Protocol (DMF)
Epimerization Risk Low (Ideal for chiral acids)Moderate
Reaction Rate Moderate (2–12 h)Fast (< 4 h)
Purification Extraction often sufficientColumn/HPLC usually required
Atom Economy High (Water-soluble byproducts)Low (Tetramethylurea/HOAt byproducts)
Cost Low/ModerateHigh
Suitability for 2-Ethyl Excellent (Reduces steric clash)Good (Overcomes low nucleophilicity)

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Check pH > 8? (Is HCl salt neutralized?) Problem->Check1 Check2 Check Sterics (Is Acid very bulky?) Check1->Check2 Yes Sol1 Add more DIPEA (Total 4-5 equiv) Check1->Sol1 No Check3 Check Stability (Ring opening?) Check2->Check3 No Sol2 Switch to HATU Heat to 40°C (Careful!) Check2->Sol2 Yes Sol3 Avoid Strong Acids in Workup Keep Temp < RT Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common coupling failures.

  • Issue: Solid precipitating immediately.

    • Cause: The amine salt might not be soluble in EtOAc.

    • Fix: Switch to DMF or add a small amount of water/DMF as a co-solvent in the T3P protocol.

  • Issue: Product mass +18 observed (Hydrolysis).

    • Cause: Ring opening of the azetidine due to acidic conditions or prolonged heating.

    • Fix: Ensure the reaction mixture remains basic (pH ~8-9). Do not heat above 40°C.

References

  • Dunayevskiy, Y. et al. "Application of Propylphosphonic Anhydride (T3P) in Peptide Synthesis."[3] Tetrahedron Letters, 2005.

  • Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Petersson, M. et al. "Scalable Synthesis of Azetidines." Journal of Organic Chemistry, 2018. (Context on Azetidine stability).

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993. (Foundational HATU chemistry).

Sources

Method

using 2-ethylazetidine hydrochloride as a building block in peptide synthesis

Application Note: Strategic Incorporation of 2-Ethylazetidine Hydrochloride in Peptide Synthesis Part 1: Core Directive & Strategic Rationale 2-Ethylazetidine hydrochloride (CAS: 1803590-85-3) is a specialized heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-Ethylazetidine Hydrochloride in Peptide Synthesis

Part 1: Core Directive & Strategic Rationale

2-Ethylazetidine hydrochloride (CAS: 1803590-85-3) is a specialized heterocyclic building block used primarily as a C-terminal capping moiety or a peptidomimetic scaffold .[1][2][3][4] Unlike standard amino acids (e.g., Azetidine-2-carboxylic acid), this reagent lacks a carboxyl group, functioning strictly as a secondary amine.[2]

Its incorporation into peptide backbones offers three critical pharmacological advantages:

  • Metabolic Fortress: The steric bulk of the 2-ethyl group combined with the ring constraint blocks carboxypeptidase recognition, significantly extending in vivo half-life.[2]

  • Conformational Locking: The azetidine ring forces a distinct cis/trans amide bond equilibrium, often favoring the trans rotamer, which can lock bioactive conformations in GPCR ligands.

  • Lipophilic Tuning: The ethyl substituent increases logD without adding excessive molecular weight, improving membrane permeability compared to unsubstituted azetidines.

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name 2-Ethylazetidine Hydrochloride
Formula

MW 121.61 g/mol
Physical State White to off-white hygroscopic solid
pKa (Conjugate Acid) ~10.5 (Estimated for dialkylamine)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
Stereochemistry Often supplied as racemate; enantiopure forms ((R) or (S)) are critical for SAR.[1][2][3][5][6][7]

Handling Precaution: As a hydrochloride salt of a volatile secondary amine, free-basing must be performed carefully to avoid loss of the reagent through evaporation.[2]

Part 3: Experimental Protocols

Protocol A: "Salt-Break" & In-Situ Activation (Recommended)

For direct coupling to a peptide C-terminus in solution.[2]

Context: The 2-ethyl substituent creates steric hindrance near the nucleophilic nitrogen.[2] Standard EDC/HOBt couplings are often too slow, leading to racemization of the peptide C-terminal residue.[2] We utilize HATU/HOAt or T3P for rapid, racemization-free ligation.[2]

Materials:

  • Peptide-COOH (Side-chain protected)[2]

  • 2-Ethylazetidine HCl (1.5 - 2.0 equiv)[2]

  • HATU (1.1 equiv)[2]

  • HOAt (1.1 equiv) - Crucial additive for sterically hindered amines[2]

  • DIPEA (Diisopropylethylamine) (4.0 equiv)[2]

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Workflow:

  • Activation: Dissolve the Peptide-COOH (1.0 mmol) in DMF (5 mL/mmol). Add HATU (1.1 mmol) and HOAt (1.1 mmol).[2]

    • Note: Do not add base yet. Allow the pre-complex to form for 1-2 minutes.

  • Base Addition (The Trigger): Add DIPEA (2.0 mmol, half of total) to the peptide mixture. Stir for 2 minutes. The solution should turn yellow (activation confirmation).

  • Amine Preparation (In-Situ Free-Basing): In a separate vial, dissolve 2-Ethylazetidine HCl (1.5 mmol) in minimal DMF. Add the remaining DIPEA (2.0 mmol).

    • Critical: Do not leave this sitting; the free amine is volatile. Immediately transfer this solution to the activated peptide mixture.

  • Coupling Reaction: Stir the combined mixture under nitrogen at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Use LC-MS.[2] Look for the mass shift

      
       (Net addition of 
      
      
      
      Da).[2]
  • Workup:

    • Dilute with EtOAc. Wash with 5%

      
       (2x), 1M 
      
      
      
      (2x), and Brine.[2]
    • Note: If the peptide is acid-sensitive, replace

      
       with 10% Citric Acid.[2]
      
Protocol B: Solid-Phase Attachment (Reductive Amination Strategy)

For incorporating the azetidine onto a side-chain (e.g., Lysine) or backbone modification.[2]

Context: Attaching 2-ethylazetidine to a resin-bound aldehyde (e.g., Backbone Amide Linker or aldehyde-functionalized side chain).

  • Resin Preparation: Swell resin (0.1 mmol scale) in DCM/DMF (1:1).

  • Imine Formation: Add 2-Ethylazetidine HCl (5.0 equiv) and DIPEA (5.0 equiv) in TMOF (Trimethyl orthoformate) / DMF (1:1). Shake for 2 hours.

    • Mechanism:[1][5][8][9] TMOF acts as a dehydrating agent to drive the equilibrium toward the imine.

  • Reduction: Drain solvent. Add

    
     (5.0 equiv) in DCM/DMF (1:1) with 1% Acetic Acid. Shake for 4 hours.
    
  • Wash: DMF (3x), DCM (3x), MeOH (3x).

Part 4: Visualization & Logic

Figure 1: Steric Coupling Decision Tree

Rationale for reagent selection based on the 2-ethyl steric clash.

CouplingLogic Start Start: Coupling 2-Ethylazetidine CheckSteric Check Peptide C-Terminus Start->CheckSteric GlyPro Un hindered (Gly, Pro, Ala) CheckSteric->GlyPro Low Sterics Bulky Hindered (Val, Ile, Aib) CheckSteric->Bulky High Sterics MethodA Standard HATU/DIPEA (30-60 min) GlyPro->MethodA Racemization Risk of Epimerization? Bulky->Racemization MethodB High-Power: T3P/Pyridine or HATU/HOAt (2-4 hrs) Racemization->MethodB Low Risk AddOxyma Add Oxyma Pure (Suppress Racemization) Racemization->AddOxyma High Risk AddOxyma->MethodB

Caption: Decision matrix for coupling 2-ethylazetidine. Due to the steric bulk at the 2-position, potent coupling cocktails (Method B) are required for hindered peptide termini to prevent sluggish reaction rates.[2]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Volatility of free amineEnsure 2-ethylazetidine HCl is neutralized immediately before addition. Do not store the free base solution.
Incomplete Reaction Steric ClashSwitch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[2] T3P is superior for sterically hindered amine couplings.
Racemization of C-term AA Slow activationUse TMP (2,4,6-Trimethylpyridine) instead of DIPEA as the base.[2] It is less nucleophilic and reduces base-catalyzed epimerization.[2]
Dimerization N/AUnlike primary amines, 2-ethylazetidine is secondary; dimerization is chemically impossible, simplifying purification.[2]

Part 6: References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. Link[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • PubChem. (2023). Compound Summary: 2-Ethylazetidine Hydrochloride.[1][2][3][4][10][11] National Library of Medicine. Link[2]

Sources

Application

solvent selection guide for 2-ethylazetidine hydrochloride reactions

Application Note: Solvent Selection & Handling Guide for 2-Ethylazetidine Hydrochloride Introduction: The Strained Ring Challenge 2-Ethylazetidine hydrochloride (CAS: 1803590-85-3) is a high-value pharmacophore used to i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Guide for 2-Ethylazetidine Hydrochloride

Introduction: The Strained Ring Challenge

2-Ethylazetidine hydrochloride (CAS: 1803590-85-3) is a high-value pharmacophore used to introduce conformational restriction and tune lipophilicity in drug candidates. Unlike flexible diethylamines or larger pyrrolidines, the azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it chemically distinct.

While the hydrochloride salt confers shelf stability, it presents a solubility and reactivity paradox during synthesis:

  • The Salt Form: Highly polar, water-soluble, but insoluble in most anhydrous organic solvents required for moisture-sensitive reactions.

  • The Free Base: Volatile, basic, and prone to acid-catalyzed ring-opening polymerization (ROP) or nucleophilic attack at the ring carbons.

This guide provides a scientifically grounded solvent selection strategy to navigate these challenges, prioritizing green chemistry alternatives (2-MeTHF, CPME) over traditional hazardous solvents (DCM, DMF).

Physicochemical Profiling & Solvent Compatibility

The ethyl substituent at the C2 position increases lipophilicity (


 for free base) compared to the parent azetidine, but the HCl salt remains dominated by ionic lattice energy.
Table 1: Solubility & Stability Matrix
Solvent ClassRepresentative SolventsSolubility (HCl Salt)Solubility (Free Base)Stability RiskRecommendation
Chlorinated DCM, ChloroformInsoluble (< 1 mg/mL)HighLow (if acid-free)Avoid (Regulated/Toxic). Use only for extraction if necessary.
Polar Aprotic DMF, NMP, DMSOHigh (> 50 mg/mL)HighModerate (Thermal instability)Use sparingly. Difficult to remove; DMSO promotes ring-opening at high

.
Ethers (Green) 2-MeTHF , CPME, MTBEInsolubleHighLowPreferred. 2-MeTHF offers unique biphasic utility.[1]
Esters EtOAc, iPrOAcInsolubleHighLowGood. Standard for workup; less stable to strong bases than ethers.
Alcohols MeOH, EtOH, iPrOHHigh (> 100 mg/mL)HighHigh (Nucleophilic attack)Restricted. Use only for hydrogenolysis or salt formation. Avoid in electrophilic reactions.

Technical Insight: 2-MeTHF (2-Methyltetrahydrofuran) is the superior solvent for 2-ethylazetidine chemistry.[1] Unlike THF, it is immiscible with water, allowing for a "One-Pot" salt liberation and reaction sequence without solvent swapping.

Decision Logic: Solvent Selection Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the intended reaction type.

SolventSelection Start Reaction Type? Amidation Amide Coupling (HATU/T3P) Start->Amidation SNAr Nucleophilic Subst. (SNAr) Start->SNAr Reduct Reductive Amination Start->Reduct Solv_Amide 2-MeTHF or EtOAc (Base: DIPEA) Amidation->Solv_Amide Green Protocol Solv_SNAr DMSO or NMP (High T required) SNAr->Solv_SNAr Solubility limit Solv_Reduct DCE or MeOH (Check pH) Reduct->Solv_Reduct Imine stability

Figure 1: Solvent selection logic based on reaction class. 2-MeTHF is prioritized for amidation to enable green processing.[1]

Detailed Protocols

Protocol A: "In-Situ" Salt Break & Amide Coupling (Green Chemistry)

Standard coupling often fails because the HCl salt does not dissolve in EtOAc/DCM, and adding base precipitates the salt before it reacts. This protocol uses water/2-MeTHF biphasic efficiency.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 2-Ethylazetidine HCl (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv) or

    
     (4.0 equiv)
    
  • Solvent: 2-MeTHF (Volume: 10 mL/g substrate)

Step-by-Step:

  • Dissolution: Charge the Carboxylic Acid and 2-Ethylazetidine HCl into the reactor.

  • Solvent Addition: Add 2-MeTHF. Note: The amine salt will remain as a suspension.

  • Base Addition: Add DIPEA dropwise.

    • Mechanism:[3][4] The DIPEA neutralizes the HCl. The free base 2-ethylazetidine immediately dissolves in the lipophilic 2-MeTHF layer.

  • Coupling: Cool to 0°C. Add T3P solution dropwise to control exotherm.

  • Reaction: Warm to 25°C and stir for 2–4 hours.

  • Workup (Self-Validating):

    • Add water (1:1 vol ratio). Stir vigorously.

    • Separate layers. The T3P byproducts (water-soluble phosphates) and DIPEA salts wash into the aqueous layer.

    • The Product remains in the 2-MeTHF layer.

    • Check: TLC or LCMS of the organic layer should show <1% starting amine.

Protocol B: Isolation of Free Base (Volatile)

Required for sensitive organometallic reactions (e.g., Buchwald-Hartwig).

Step-by-Step:

  • Dissolve 2-Ethylazetidine HCl in minimal water (approx. 3 mL/g).

  • Cool to 0°C. Add 4M NaOH until pH > 12.

  • Extract immediately with MTBE (3 x 10 mL). MTBE is preferred over ether due to lower volatility and peroxide risk.

  • Dry organic layer over solid KOH pellets (more effective than

    
     for amines).
    
  • Critical Step: Do not concentrate to dryness under high vacuum. The free base is volatile (bp est. ~110-120°C, but high vapor pressure). Concentrate carefully at >200 mbar/30°C or use the solution directly (titrate to determine concentration).

Stability & Troubleshooting Guide

Risk: Ring Opening (Polymerization) Azetidines can polymerize via acid-catalyzed mechanisms.

  • Trigger: Strong acids (HCl,

    
    ) in the absence of nucleophiles; high temperatures (>100°C) in polar protic solvents.
    
  • Prevention: Always maintain basic conditions (excess tertiary amine) during reactions. Avoid heating the free base in DMSO above 80°C.

Risk: Hygroscopicity The HCl salt is hygroscopic.

  • Handling: Weigh quickly in low humidity. If the salt becomes a "goo," recrystallize from EtOH/Et2O before use to ensure accurate stoichiometry.

Reaction Workflow Diagram

The following diagram details the "Salt Break" mechanism and subsequent coupling, highlighting the phase transfer advantage of 2-MeTHF.

Workflow Input Input: 2-Ethylazetidine HCl (Solid) + Carboxylic Acid Step1 Step 1: Suspend in 2-MeTHF (Heterogeneous Mix) Input->Step1 Step2 Step 2: Add Base (DIPEA) HCl neutralized -> Free Base dissolves Step1->Step2 In-situ liberation Step3 Step 3: Add Coupling Agent (T3P) Amide Bond Formation Step2->Step3 Homogeneous Phase Step4 Step 4: Aqueous Wash Remove salts/byproducts Step3->Step4 Output Output: Pure Amide in 2-MeTHF Step4->Output Phase Separation

Figure 2: Integrated Salt-Break and Amidation Workflow using 2-MeTHF.

References

  • Azetidine Properties & Reactivity

    • Recent advances in the synthesis and reactivity of azetidines.[5][6][7] Organic & Biomolecular Chemistry, 2021.[2][6][8][9][10]

  • Green Solvent Selection

    • Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 2012.[11]

    • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling.[1] ACS Sustainable Chem. Eng., 2021.

  • Compound Data

    • 2-Ethylazetidine Hydrochloride Compound Summary. PubChem, 2023.

  • Synthesis Protocols

    • Process for synthesis of azetidine and novel intermediates.[5][12] US Patent 4966979A.

Sources

Method

Application Note: Streamlined Preparation of 2-Ethylazetidine Free Base from its Hydrochloride Salt

Introduction: The Synthetic Utility of 2-Ethylazetidine Azetidines, and specifically substituted variants like 2-ethylazetidine, are highly valuable four-membered N-heterocyclic scaffolds in modern medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of 2-Ethylazetidine

Azetidines, and specifically substituted variants like 2-ethylazetidine, are highly valuable four-membered N-heterocyclic scaffolds in modern medicinal chemistry and drug development. Their unique ring strain and conformational properties make them attractive as bioisosteres for other functional groups and as core components in a wide array of bioactive molecules.[1] While indispensable for synthesis, small, volatile amines like 2-ethylazetidine are often produced, shipped, and stored as their hydrochloride salts. This practice significantly enhances their stability, reduces volatility, and improves handling characteristics.[1]

However, for most synthetic applications, particularly those involving nucleophilic addition, N-alkylation, or acylation, the nitrogen atom must be in its neutral, lone-pair-bearing free base form. Therefore, a reliable and efficient protocol for liberating the free base from its hydrochloride salt is a fundamental prerequisite for its use in further chemical synthesis. This document provides a detailed, field-proven protocol for this conversion, grounded in the principles of acid-base chemistry.

Core Principle: Acid-Base Extraction

The conversion of 2-ethylazetidine hydrochloride to its free base is a classic acid-base extraction.[2] The hydrochloride salt exists as an azetidinium cation with a chloride counter-ion, rendering it highly polar and soluble in aqueous media. The fundamental principle is to deprotonate this cation using a strong base.

The conjugate acid of the parent azetidine has a pKa of approximately 11.3.[3][4] To ensure near-quantitative deprotonation and maximize the yield of the free base, the pH of the aqueous solution must be raised significantly above this value, typically to a pH of 13 or higher. This is achieved by adding a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Once deprotonated, the resulting 2-ethylazetidine free base is a neutral, significantly less polar molecule. This dramatic change in polarity reduces its solubility in water and allows for its efficient extraction into an immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether.[5][6] Subsequent drying of the organic phase and removal of the solvent yields the desired 2-ethylazetidine free base.

Critical Safety and Handling Protocols

This procedure must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves.

  • 2-Ethylazetidine Hydrochloride: May cause skin and eye irritation.[7] Avoid inhalation of dust.

  • 2-Ethylazetidine (Free Base): The free base is a flammable and corrosive liquid with a strong ammoniacal odor.[3][8] It should be handled with care, avoiding ignition sources. Store under an inert atmosphere if possible.[9]

  • Strong Bases (KOH, NaOH): Solutions are highly corrosive and can cause severe chemical burns. Handle with extreme care. The dissolution and neutralization processes are exothermic.

  • Organic Solvents: Dichloromethane and diethyl ether are volatile and flammable. Avoid open flames and ensure the work area is free of ignition sources.

Experimental Protocol: Free Base Liberation

This protocol is designed for a starting scale of 5.0 grams of 2-ethylazetidine hydrochloride. It can be scaled accordingly.

Reagents & MaterialsEquipment
2-Ethylazetidine Hydrochloride250 mL Separatory Funnel
Potassium Hydroxide (KOH) pellets250 mL & 100 mL Erlenmeyer Flasks
Dichloromethane (DCM), Reagent Grade250 mL Round-Bottom Flask
Anhydrous Magnesium Sulfate (MgSO₄)Magnetic Stirrer and Stir Bar
Deionized WaterIce Bath
pH Indicator Strips (Range 9-14)Rotary Evaporator
Glass Funnel & Filter Paper
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 2-ethylazetidine hydrochloride in 50 mL of deionized water. Stir using a magnetic stir bar until the solid is fully dissolved. Place the flask in an ice bath to cool to 0-5 °C.

  • Basification: In a separate 250 mL Erlenmeyer flask, carefully prepare a 40% (w/v) aqueous solution of KOH by slowly adding 20 g of KOH pellets to 50 mL of deionized water with stirring (Caution: Exothermic reaction ). Allow this solution to cool to room temperature.

  • Slowly add the 40% KOH solution dropwise to the cooled, stirring solution of the hydrochloride salt. Monitor the temperature to ensure it does not rise significantly.

  • Periodically check the pH of the aqueous mixture using a pH strip. Continue adding the KOH solution until the pH is stable at ≥ 13. A cloudy or biphasic mixture may form as the free base separates.

  • Extraction: Transfer the entire cold mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) to the funnel.

  • Stopper the funnel and shake vigorously for approximately 1 minute, periodically venting the funnel by inverting it and opening the stopcock to release pressure.

  • Allow the layers to separate completely. The lower, more dense layer is the organic (DCM) phase containing the product. Drain this organic layer into a clean 250 mL Erlenmeyer flask.

  • Repeat the extraction process two more times on the remaining aqueous layer, each time using 25 mL of fresh DCM. Combine all three organic extracts in the 250 mL Erlenmeyer flask.

  • Drying: Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) to the combined organic extracts to absorb any residual water.[10] Swirl the flask; the drying agent should move freely like a snow globe when enough has been added. Let it stand for 15-20 minutes.

  • Isolation: Filter the dried solution through a fluted filter paper or a cotton plug in a funnel directly into a pre-weighed 250 mL round-bottom flask. Rinse the Erlenmeyer flask and the drying agent with a small amount (5-10 mL) of fresh DCM and add this rinsing to the round-bottom flask.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. Use a water bath temperature of 25-30 °C. The product, 2-ethylazetidine free base, will remain as a clear or pale-yellow oil.

  • Final Product: Determine the final mass of the oil to calculate the yield. For applications requiring exceptional purity, the oil can be further purified by distillation.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Ethylazetidine HCl121.615.0 g41.1
Potassium Hydroxide (KOH)56.11~20 g~356 (used in excess)
Dichloromethane (DCM)84.93100 mL (total)N/A (Solvent)
Product (Theoretical) 85.15 3.50 g 41.1

Visualizing the Workflow

The following diagram outlines the complete workflow for the preparation of 2-ethylazetidine free base.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation start Dissolve 2-Ethylazetidine HCl in H₂O cool Cool to 0-5 °C in Ice Bath start->cool base Add 40% KOH (aq) dropwise to pH ≥ 13 cool->base extract1 Extract with DCM (3x) base->extract1 Transfer to Separatory Funnel combine Combine Organic Layers extract1->combine dry Dry over Anhydrous MgSO₄ combine->dry filter Filter dry->filter evap Remove Solvent (Rotary Evaporator) filter->evap end_product Pure 2-Ethylazetidine Free Base (Oil) evap->end_product

Caption: Workflow for free base preparation.

Troubleshooting and Characterization

  • Emulsion Formation: If an emulsion forms during extraction that does not separate, the addition of a small amount of brine (saturated NaCl solution) can help break it.

  • Incomplete Conversion: If the yield is low, verify that the pH of the aqueous layer was indeed ≥ 13 before extraction. Incomplete basification is a common cause of poor recovery.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to ensure the complete removal of the hydrochloride and solvent.

References

  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Bélanger, G., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(1), 54-65.
  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • PubChem. (n.d.). Azetidine. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Azetidine hydrochloride. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved February 3, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved February 3, 2026, from [Link]

  • University of California, San Diego. (n.d.). Liquid/liquid Extraction.

Sources

Application

scale-up synthesis strategies for 2-ethylazetidine hydrochloride production

Application Note: Scale-Up Synthesis of 2-Ethylazetidine Hydrochloride Part 1: Executive Summary & Strategic Route Selection 1.1 The Challenge of Azetidine Scale-Up Azetidines are increasingly critical pharmacophores in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Ethylazetidine Hydrochloride

Part 1: Executive Summary & Strategic Route Selection

1.1 The Challenge of Azetidine Scale-Up Azetidines are increasingly critical pharmacophores in medicinal chemistry, offering a constrained vector for side-chain orientation that differs from pyrrolidines or piperidines.[1][2] However, the scale-up of 2-substituted azetidines, such as 2-ethylazetidine , presents unique challenges:

  • Ring Strain: The ~26 kcal/mol ring strain makes the free base prone to polymerization or ring-opening under acidic or thermal stress.[2]

  • Volatility: Low molecular weight azetidines are volatile liquids, complicating isolation.

  • Safety: The most robust synthetic routes often involve high-energy hydride reductions or exothermic cyclizations.[1][2]

1.2 Route Selection: The Lactam Reduction Strategy While cyclization of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-haloamines is a viable bench-scale method, it often suffers from competitive intermolecular polymerization at high concentrations.[1] For multigram to kilogram scale-up, the Reduction of 4-ethyl-2-azetidinone  using Lithium Aluminum Hydride (LAH) is the superior strategy.[1][2]
  • Rationale:

    • Precursor Stability: 4-ethyl-2-azetidinone is a stable, crystalline solid (unlike volatile amino-halides).[1][2]

    • Stereoretention: If a chiral lactam is used, the stereocenter at C4 is preserved during reduction, yielding enantiopure 2-ethylazetidine.[2]

    • Scalability: LAH reductions, while hazardous, are well-characterized unit operations with established engineering controls for heat and gas evolution.[1][2]

Part 2: Process Safety & Engineering Controls

Warning: This protocol involves the use of Lithium Aluminum Hydride (LAH), which generates flammable hydrogen gas and is pyrophoric.

2.1 Critical Safety Parameters (CSP)

Parameter Limit Rationale
Reactor Temperature (Addition) < 10°C Controls H₂ evolution rate and prevents thermal runaway.[1][2]
Reactor Temperature (Reflux) 66°C (THF bp) Required to drive the reduction of the amide bond to completion.
Quench Stoichiometry Fieser Method Prevents formation of gelatinous aluminum salts that trap product.[2]

| Inert Atmosphere | N₂ or Ar | Essential.[2] LAH reacts violently with moisture/O₂.[2] |

2.2 Engineering Setup

  • Vessel: Jacketed glass reactor (or Hastelloy for >10kg) with overhead mechanical stirring (high torque required for slurry).

  • Condenser: Double-surface reflux condenser connected to an inert gas line and a mineral oil bubbler to monitor off-gassing.[1][2]

  • Dosing: Pressure-equalizing addition funnel (for solution addition) or solids addition port (for LAH pellets) with positive N₂ flow.

Part 3: Detailed Experimental Protocol (The "Golden Batch")

Target Scale: 100 g Input (4-ethyl-2-azetidinone) Expected Yield: 75–85% (as HCl salt)[1][2]

Step 1: Reagent Preparation
  • Substrate: 4-ethyl-2-azetidinone (100 g, 1.01 mol). Dissolve in anhydrous Tetrahydrofuran (THF) (500 mL) to create a ~2 M solution. Note: Ensure water content is <100 ppm (Karl Fischer).[2]

  • Reductant: Lithium Aluminum Hydride (LAH) pellets (57.5 g, 1.51 mol, 1.5 equiv). Note: Use pellets to minimize dust; suspend in THF (1000 mL) in the main reactor.

Step 2: Reduction Reaction[2][3][4]
  • Cooling: Cool the LAH/THF suspension to 0°C using a cryostat or ice/salt bath.

  • Addition: Add the lactam solution dropwise over 90 minutes.

    • Observation: Vigorous H₂ evolution will occur.[2] Maintain internal temperature <15°C.

    • Process Control: Monitor off-gassing rate.[1][2] If bubbling becomes violent, stop addition immediately.

  • Reaction: Once addition is complete, warm the mixture to room temperature (RT) over 30 minutes, then heat to reflux (66°C) for 6 hours.

    • IPC (In-Process Control):[1][2] Take an aliquot, quench with MeOH, and analyze by TLC (stain with KMnO₄ or Ninhydrin) or GC-MS.[2] Disappearance of the lactam peak (m/z 127 for precursor) indicates completion.

Step 3: The "Fieser" Quench (Critical for Filtration)

Cool the reaction mixture to 0°C. Perform the quench strictly in this order to generate granular, filterable salts:

  • Water: Add 57.5 mL H₂O (1 mL per gram of LAH) very slowly. (Exothermic!)

  • Base: Add 57.5 mL 15% NaOH solution (1 mL per gram of LAH).

  • Water: Add 172.5 mL H₂O (3 mL per gram of LAH).

  • Aging: Warm to RT and stir for 45 minutes. The gray slurry should turn into a white, granular precipitate suspended in clear THF.

Step 4: Isolation and Salt Formation
  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel. Wash the filter cake with THF (2 x 200 mL).

  • Concentration: Carefully concentrate the filtrate under reduced pressure (keep bath < 40°C, pressure > 100 mbar) to remove bulk THF. Caution: 2-ethylazetidine free base is volatile.[1][2]

  • Solvent Swap: Dilute the residue with tert-butyl methyl ether (TBME) (500 mL).

  • Salt Formation: Cool the TBME solution to 0°C. Slowly bubble anhydrous HCl gas into the solution OR add 4M HCl in dioxane (1.1 equiv) dropwise.

  • Crystallization: The hydrochloride salt will precipitate as a white solid.[2][3] Stir at 0°C for 1 hour.

  • Filtration: Collect the solid by filtration under N₂. Wash with cold TBME. Dry in a vacuum oven at 40°C.

Part 4: Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the transformation from the lactam to the salt, highlighting the critical intermediate states.

G Lactam 4-Ethyl-2-azetidinone (C5H9NO) Complex Aluminate Intermediate (Tetrahedral Complex) Lactam->Complex LiAlH4, THF Reflux, 6h FreeBase 2-Ethylazetidine (Free Base, Volatile) Complex->FreeBase Fieser Quench (H2O/NaOH) Salt 2-Ethylazetidine HCl (Stable Solid) FreeBase->Salt HCl (g) or HCl/Dioxane

Figure 1: Step-wise transformation from lactam precursor to stable hydrochloride salt.

Process Flow Diagram (PFD)

This diagram outlines the equipment logic and material flow for the scale-up batch.[2]

PFD Reactor 10L Jacketed Reactor (N2 Inerted) Filter Pressure Filter (Celite Pad) Reactor->Filter Quenched Slurry Scrubber Off-Gas Scrubber (Oil Bubbler) Reactor->Scrubber H2 Gas Vent Dosing Addition Funnel (Lactam Solution) Dosing->Reactor Controlled Addition (<15°C) Rotovap Rotary Evaporator (Mild Vacuum) Filter->Rotovap Filtrate (Free Base) Crystallizer Crystallization Vessel (TBME + HCl) Rotovap->Crystallizer Concentrate Dryer Vacuum Oven (40°C) Crystallizer->Dryer Wet Cake

Figure 2: Process Flow Diagram for the 100g scale-up batch.

Part 5: Analytical Specifications & Troubleshooting

5.1 Product Specifications (2-Ethylazetidine HCl)

Test Method Acceptance Criteria
Appearance Visual White to off-white crystalline solid
Identity ¹H-NMR (D₂O) Consistent with structure; ethyl triplet ~0.9 ppm, ring protons 2.2-4.5 ppm.[1][2]
Assay HPLC/Titration > 98.0% w/w
Water Content Karl Fischer < 0.5%

| Residual Solvent | GC-Headspace | THF < 720 ppm, TBME < 5000 ppm |[1][2]

5.2 Troubleshooting Guide

  • Problem: Low Yield after Filtration.

    • Cause: Aluminum salts trapped the product ("Occlusion").[2]

    • Solution: Re-suspend the filter cake in refluxing THF for 30 mins and re-filter. Ensure Fieser quench stoichiometry was precise.

  • Problem: Product is colored (Yellow/Brown).

    • Cause: Oxidation of the free base prior to salt formation.

    • Solution: Minimize time between concentration and HCl addition.[2] Keep the free base under N₂ at all times.

  • Problem: "Gummy" precipitate during salt formation.

    • Cause: Presence of water or THF in the crystallization matrix.

    • Solution: Ensure the free base is dried (azeotrope with toluene if necessary) and use anhydrous TBME/IPA.

References

  • Staudinger Synthesis of Beta-Lactams

    • Jiao, L., et al. "Catalytic Asymmetric Synthesis of β-Lactams."[1][2] Journal of the American Chemical Society, 2012.

  • Lithium Aluminum Hydride Reduction Protocols

    • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.[1][2] [2]

  • Azetidine Synthesis via Lactam Reduction

    • Ojeda, R., et al. "Synthesis of Azetidines from β-Lactams."[1][2] Organic Preparations and Procedures International, 2004.[4]

  • Safety in Hydride Reductions (Fieser Workup)

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581.

  • Scale-Up of Azetidine Salts

    • "Process for the preparation of azetidine derivatives."[5][6][7][8][9][10] U.S. Patent 8,207,355, 2012.[2]

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 2-ethylazetidine hydrochloride in non-polar solvents

This guide addresses the solubility challenges of 2-ethylazetidine hydrochloride (CAS: 1803590-85-3) in non-polar solvents (e.g., hexane, toluene, diethyl ether). Technical Abstract: The Solubility Paradox 2-Ethylazetidi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the solubility challenges of 2-ethylazetidine hydrochloride (CAS: 1803590-85-3) in non-polar solvents (e.g., hexane, toluene, diethyl ether).

Technical Abstract: The Solubility Paradox

2-Ethylazetidine hydrochloride is an ionic lattice held together by strong electrostatic forces (


). Non-polar solvents like hexane or toluene rely on weak Van der Waals dispersion forces (

) for solvation. This energy mismatch makes direct dissolution thermodynamically impossible. To resolve this, you must either break the lattice (Free-Basing) or mask the charge (Phase Transfer Catalysis).

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, determine your end goal. The method of solubilization dictates the stability and yield of your downstream application.

SolubilityDecision start START: What is your primary goal? q1 Are you running a chemical reaction (e.g., alkylation, acylation)? start->q1 q2 Must the solvent remain strictly non-polar (e.g., Hexane)? q1->q2 No (Analysis/Processing) sol_ptc METHOD A: Phase Transfer Catalysis (Best for Yield & Stability) q1->sol_ptc Yes (Reaction) sol_freebase METHOD B: Free-Basing Extraction (Best for Analysis/Pure Non-Polar Solution) q2->sol_freebase Yes (Strictly Non-Polar) sol_cosolvent METHOD C: Co-Solvent Tuning (Add 5-10% DCM or THF) q2->sol_cosolvent No (Tolerates Polarity)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Troubleshooting & Protocols

Method A: Phase Transfer Catalysis (PTC)

Recommended for: Alkylation, Acylation, or Nucleophilic substitutions in non-polar media.

The Mechanism: Instead of isolating the unstable free base, you use a catalyst (Q⁺X⁻) to shuttle the azetidine anion between the solid/aqueous phase and the organic phase. This protects the strained azetidine ring from polymerization.

Protocol:

  • System: Suspend 2-ethylazetidine HCl in the non-polar solvent (Toluene/Hexane).

  • Base: Add solid KOH or concentrated NaOH (50% w/w).

  • Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 .

  • Action: Vigorously stir (>800 RPM). The catalyst pulls the deprotonated amine into the organic layer where it reacts immediately.

Why this works: The quaternary ammonium cation forms a lipophilic ion pair with the azetidine, dragging it into the non-polar solvent.

Method B: Free-Basing (Isolation)

Recommended for: GC/MS analysis or applications strictly requiring a homogeneous non-polar solution.

CRITICAL WARNING:

  • Volatility: 2-Ethylazetidine (Free Base) has a low molecular weight (~85 g/mol ) and is volatile . Do not evaporate to dryness under high vacuum.

  • Instability: The free base is a strained ring. Storing it neat (undiluted) can lead to rapid polymerization (ring-opening). Always keep it in solution.

Step-by-Step Isolation:

  • Dissolution: Dissolve the HCl salt in a minimum amount of water (e.g., 1 g in 5 mL H₂O).

  • Basification: Cool to 0°C. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the oil separates.

  • Extraction: Extract 3x with Diethyl Ether or DCM (avoid Hexane initially as partition coefficient is poor).

  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter.
    
  • Solvent Switch (The Trick):

    • Do not rotovap to dryness.

    • Add your target non-polar solvent (e.g., Toluene) to the ether solution.

    • Carefully distill off the lower-boiling ether/DCM at mild temperature, leaving the amine dissolved in Toluene.

Part 3: Frequently Asked Questions (FAQs)

Q1: I tried free-basing, but my yield is near 0%. Where did it go? A: You likely lost it to evaporation. 2-Ethylazetidine free base is volatile. If you used a high-vacuum rotovap or heated the water bath >30°C, the compound co-evaporated with the solvent.

  • Fix: Use a solvent switch method (Method B, Step 5) and never isolate the neat oil.

Q2: Can I just heat the toluene to dissolve the salt? A: No. Heating azetidine salts in non-polar solvents does not increase solubility significantly and risks thermal decomposition. The ionic lattice energy is too high to be overcome by heat alone in a non-polar medium.

Q3: The free base turned into a gummy solid after 2 days. Why? A: Polymerization. Azetidines are strained rings (strain energy ~26 kcal/mol).[1] The free amine can attack another azetidine molecule, leading to ring-opening polymerization, especially if trace acid or heat is present.

  • Fix: Store as a dilute solution in a freezer (-20°C) over activated molecular sieves.

Part 4: Physical Data & Solubility Profile

Property2-Ethylazetidine HCl2-Ethylazetidine (Free Base)
State Crystalline SolidColorless Liquid / Oil
MW 121.61 g/mol 85.15 g/mol
Solubility (Water) High (>100 mg/mL)Moderate/Low
Solubility (Hexane) Insoluble Soluble
Solubility (DCM) Low/ModerateHigh
Stability Stable (Room Temp)Unstable (Polymerizes neat)
Volatility Non-volatileVolatile

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124509906, (R)-2-Ethylazetidine. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[2] (General reference on Azetidine ring strain and handling).

  • Starks, C. M. (1971).Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

Sources

Optimization

minimizing side reactions when using 2-ethylazetidine hydrochloride reagents

This technical guide is structured as a specialized support center resource for researchers working with 2-ethylazetidine hydrochloride . It prioritizes mechanistic understanding to troubleshoot and prevent side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers working with 2-ethylazetidine hydrochloride . It prioritizes mechanistic understanding to troubleshoot and prevent side reactions associated with the high ring strain of the azetidine scaffold.[1]

Topic: Minimizing Side Reactions & Handling Protocols Document ID: AZT-ETH-002 Status: Verified by Application Science Team[2]

Executive Summary: The "Spring-Loaded" Reagent

2-Ethylazetidine hydrochloride is a valuable building block for introducing constrained amines into drug scaffolds.[1][2] However, it possesses significant ring strain (~25 kcal/mol).[1][3] In its hydrochloride salt form, it is stable; however, during reaction (specifically during neutralization/free-basing), it becomes a "spring-loaded" electrophile.[1]

The Primary Hazard: The most common failure mode is Self-Catalyzed Ring-Opening Polymerization (SCROP) .[1][2] This occurs when the free amine (nucleophile) attacks the protonated azetidinium species (electrophile) before the desired cross-coupling can occur.[1]

Critical Troubleshooting (Q&A Format)

Category A: Storage & Pre-Reaction Handling

Q: My reagent arrived as a clumpy solid. Is it still usable? A: Proceed with caution. 2-Ethylazetidine HCl is highly hygroscopic.[1][2] Clumping indicates moisture absorption.[1][2]

  • The Risk: Water acts as a nucleophile.[1] Upon heating or dissolving, absorbed water can hydrolyze the ring to form linear amino alcohols (e.g., 5-amino-3-pentanol derivatives), destroying the reagent purity.[2]

  • Corrective Action: Dry the salt in a vacuum desiccator over

    
     for 24 hours before use. If the clump is sticky or discolored (yellowing), check purity via NMR (
    
    
    
    solvent) to quantify ring-opened impurities.

Q: Can I store the free base after neutralizing the salt? A: No. The free base of 2-ethylazetidine is volatile and kinetically unstable.[2] It should be generated in situ or used immediately.[1][2][4] Storing the free base leads to dimerization and polymerization.[1] Always store as the HCl salt at -20°C under Argon.

Category B: Reaction Optimization & Side Reaction Control

Q: I see a new spot on TLC that doesn't match my product or starting material. What is it? A: This is likely the dimer or oligomer .[1]

  • Mechanism: During neutralization, a "danger zone" exists where both the free amine (nucleophile) and the protonated salt (electrophile) coexist.[1] The free amine attacks the C4 position of the protonated ring.[1]

  • Prevention Strategy:

    • Dilution: Keep concentration < 0.1 M during the neutralization step.

    • Biphasic Neutralization: Use a biphasic system (DCM/Sat.

      
      ) to sequester the free base in the organic layer immediately, separating it from the protonated species in the aqueous layer.[1]
      

Q: Which base should I use for coupling reactions to avoid ring opening? A: Avoid strong nucleophilic bases (e.g., NaOH, KOH) in homogenous organic solvents.[1]

  • Recommended: Sterically hindered, non-nucleophilic bases.[1]

    • Best:DIPEA (Hünig's Base) or 2,6-Lutidine .[1][2]

    • Why: They are too bulky to attack the azetidine ring carbons but strong enough to deprotonate the ammonium salt.[1]

  • Avoid: Pyridine (can act as a nucleophile at high temps) or primary amines.[1]

Q: My yield is low in nucleophilic substitution reactions (


). Why? 
A:  The ethyl group at the C2 position creates steric hindrance, making the nitrogen less nucleophilic than a standard secondary amine.[1]
  • Solution: Increase the temperature cautiously (do not exceed 60°C if possible) or switch to a more reactive electrophile (e.g., iodide instead of bromide).[1] If using a transition metal catalyst (Buchwald-Hartwig), use a ligand with a smaller bite angle to accommodate the steric bulk.[1]

Data & Decision Support

Solvent Compatibility Matrix

The choice of solvent profoundly impacts the stability of the azetidinium ring.[1]

Solvent ClassSuitabilityRisk FactorTechnical Note
Chlorinated (DCM, CHCl3) High LowExcellent for biphasic neutralization; minimizes polymerization.[1][2]
Ethers (THF, MTBE) Medium LowGood solubility for free base; poor for HCl salt (slurry reaction).[1]
Alcohols (MeOH, EtOH) Critical Avoid High Alcohols act as nucleophiles, causing solvolysis/ring opening (alkoxy-amine formation).[1]
DMF/DMAc Low MediumHigh polarity stabilizes the transition state for dimerization; promotes polymerization.[1]
Water Conditional MediumSafe only at low temperature (<5°C) and basic pH.[1] Acidic water rapidly opens the ring.[1]

Visualized Workflows

Diagram 1: The "Danger Zone" Mechanism

This diagram illustrates why side reactions occur during the neutralization process and how the 2-ethyl substituent affects regioselectivity.[1][2]

AzetidineReactivity Salt 2-Ethylazetidine HCl (Stable Storage Form) Protonated Protonated Species (Activated Electrophile) Salt->Protonated Dissolution FreeBase Free Amine (Nucleophile) FreeBase->Protonated Attack at C4 (Self-Reaction) Product Desired Coupled Product FreeBase->Product Reacts with Target Electrophile Protonated->FreeBase Base (Deprotonation) Dimer Dimer/Polymer (Major Side Reaction) Protonated->Dimer RingOpen Linear Amino-Alcohol (Hydrolysis Product) Protonated->RingOpen H2O / Heat

Caption: The "Danger Zone" exists when Free Amine and Protonated Salt coexist.[1] The free amine attacks the ring of the salt, leading to irreversible polymerization.

Diagram 2: Recommended "Cold-Biphasic" Protocol

This workflow minimizes the residence time of the free base in the presence of the salt.[2]

Protocol Start Start: 2-Ethylazetidine HCl Step1 1. Suspend in DCM (0.1 M) Cool to 0°C Start->Step1 Step2 2. Add 2.0 eq. aq. Na2CO3 (sat.) Vigorous Stirring (10 min) Step1->Step2 Step3 3. Phase Separation (Free base moves to DCM instantly) Step2->Step3 Step4 4. Dry Organic Layer (MgSO4, <5 mins, 0°C) Step3->Step4 Step5 5. Immediate Reaction Add Electrophile directly to filtrate Step4->Step5

Caption: The Cold-Biphasic protocol segregates the nucleophile (organic layer) from the acid source (aqueous layer), preventing self-reaction.[2]

Experimental Protocol: Safe In-Situ Coupling

Objective: Couple 2-ethylazetidine to an acyl chloride without dimerization.

Reagents:

  • 2-Ethylazetidine HCl (1.0 eq)[2][5]

  • Dichloromethane (DCM), Anhydrous[1]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acyl Chloride (1.1 eq)[1]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, suspend 2-ethylazetidine HCl in anhydrous DCM. Concentration is critical: maintain ~0.1 M to favor intermolecular reaction over polymerization.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Base Addition: Add DIPEA dropwise over 5 minutes. The suspension will clear as the free base forms.[1] Note: DIPEA is non-nucleophilic and will not attack the ring.

  • Electrophile Addition: Immediately add the Acyl Chloride dropwise.[1][2]

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature.

  • Quench: Quench with saturated

    
    . Do not use strong acid (1M HCl) for the wash if the product retains the azetidine ring, as it may re-sensitize the ring to hydrolysis.[1]
    

References

  • Padwa, A. (2021).[1][5][6] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1][2]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. [1]

  • Singh, G. S., & D'Höge, F. (2017).[1] Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine). Macromolecules. [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 124509906, (R)-2-Ethylazetidine. [1]

  • Varma, R. S. (2006).[1][6][7] Synthesis of Azetidines and their Ring-Opening Reactions. Journal of Organic Chemistry. [1]

Sources

Troubleshooting

Technical Support Center: 2-Ethylazetidine Hydrochloride Stability &amp; Handling

The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for 2-Ethylazetidine Hydrochloride . Executive Summary: The Stability Paradox 2-Ethylazetidine Hydrochloride p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for 2-Ethylazetidine Hydrochloride .

Executive Summary: The Stability Paradox

2-Ethylazetidine Hydrochloride presents a classic "stability paradox" common to strained heterocycles. As a hydrochloride salt, it is a thermodynamically stable solid.[1] However, once solvated or neutralized, the high ring strain (~25.4 kcal/mol) of the azetidine core renders it highly susceptible to ring-opening reactions (in acid) or polymerization (in base).

This guide provides the mechanistic understanding and protocols required to navigate these competing stability vectors.

Part 1: Mechanistic Stability Profile

The Acidic vs. Basic Stability Spectrum
ConditionDominant SpeciesStability StatusPrimary Degradation Risk
Solid State (Storage) Hydrochloride Salt (

)
High Hygroscopicity (Moisture absorption leads to hydrolysis).[1]
Acidic Solution (pH < 4) Protonated Azetidinium IonModerate to Low Nucleophilic Ring Opening. The protonated nitrogen activates the ring C-N bonds, making them susceptible to attack by nucleophiles (e.g.,

,

).
Neutral/Basic Solution (pH > 10) Free Base AmineLow Polymerization & Volatility. The free amine is a nucleophile that can attack other azetidine molecules (dimerization) or evaporate due to high vapor pressure.[1]
Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways based on pH environment.

AzetidineStability Salt 2-Ethylazetidine HCl (Stable Solid) AcidSol Acidic Solution (Protonated Ion) Salt->AcidSol Dissolve in H2O/Acid FreeBase Free Base (Neutral Amine) Salt->FreeBase Neutralization (NaOH/NaHCO3) RingOpen Ring Opening (Formation of Gamma-Chloroamines/Amino Alcohols) AcidSol->RingOpen Heat or Nucleophile (Cl-, H2O) Polymer Oligomerization/ Polymerization FreeBase->Polymer Concentration/Heat Volatile Evaporation Loss FreeBase->Volatile Open Atmosphere

Figure 1: Divergent stability pathways for 2-ethylazetidine. The solid salt is the only indefinite storage form.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Acidic Conditions & Workup

Q: I observed new impurities by LCMS after stirring 2-ethylazetidine HCl in 1M HCl overnight. What happened? A: You likely triggered Acid-Catalyzed Ring Opening .[1] While the azetidinium ion is kinetically stable against spontaneous opening, the presence of nucleophiles (like chloride ions from HCl) facilitates attack on the ring carbons.

  • Mechanism: The protonated nitrogen pulls electron density, activating the C2 and C4 carbons. A nucleophile (

    
    ) attacks the less sterically hindered C4 position (typical 
    
    
    
    -like regioselectivity), breaking the C-N bond.
  • Result: Formation of linear

    
    -substituted amines (e.g., N-(3-chloropentyl)amine or N-(3-hydroxypentyl)amine).[1]
    

Q: How do I prevent ring opening during acidic deprotection steps? A:

  • Temperature Control: Keep reactions at 0°C to room temperature . Avoid heating acidic azetidine solutions above 40°C.

  • Anion Choice: Use non-nucleophilic counter-ions if possible (e.g., TFA,

    
    ) rather than HCl or HBr, which provide halide nucleophiles that accelerate ring opening.[1]
    
  • Time: Minimize exposure time. Quench immediately upon completion.

Scenario B: Basic Conditions & Free-Basing

Q: I neutralized the salt to extract the free base, but my yield is consistently low (<50%). Is it decomposing? A: It is likely evaporating , not decomposing. 2-Ethylazetidine free base is a low-molecular-weight amine with significant volatility.[1]

  • Root Cause: Using high-vacuum rotary evaporation or heating the water bath >30°C will strip the product along with the solvent.

  • Solution: See the Controlled Free-Basing Protocol below.

Q: My free base turned into a viscous oil/gum after storage. What is this? A: This is Oligomerization .[1] The free amine nitrogen of one azetidine molecule acts as a nucleophile, attacking the strained ring of another molecule. This chain reaction forms poly-azetidines.[1]

  • Trigger: Storing the free base neat (undiluted) at room temperature.

  • Prevention: Always store the free base in solution (e.g., dilute in DCM or ether) at -20°C, or use immediately.

Part 3: Validated Protocols

Protocol: Controlled Free-Basing (Minimizing Loss)

Use this protocol to convert the HCl salt to the free base for immediate use.

Reagents: 2-Ethylazetidine HCl,


 (saturated aq), Diethyl Ether (Et2O).[1]
  • Cooling: Place the 2-ethylazetidine HCl salt in a flask and cool to 0°C .

  • Biphasic Setup: Add cold

    
     (or DCM) first, then slowly add saturated 
    
    
    
    (pH > 10).[1] Note: Using a solid base slurry minimizes water volume, aiding extraction.
  • Extraction: Stir vigorously at 0°C for 10 minutes. Separate layers.

  • Drying: Dry the organic layer over solid

    
     or 
    
    
    
    .[1] Do not use MgSO4 , as it can be slightly acidic and promote degradation.[1]
  • Concentration (CRITICAL):

    • Do NOT use high vacuum.[1]

    • Concentrate carefully on a rotary evaporator at >100 mbar and <20°C bath temperature.

    • Alternatively, use the solution directly in the next step without full concentration to avoid volatility losses.

Protocol: Storage of Stock Material
  • Form: Always store as the Hydrochloride Salt .

  • Temperature: -20°C (preferred) or 4°C.

  • Atmosphere: Desiccated.[1] The salt is hygroscopic; absorbed water can create localized acidic "pockets" that promote slow hydrolysis over months.[1]

  • Container: Tightly sealed glass vial with Parafilm/Teflon tape.

Part 4: Mechanistic Reference (Graphviz)

The following diagram details the regioselectivity of the ring-opening reaction in acidic media, a common failure point in synthesis.

RingOpeningMechanism cluster_legend Regioselectivity Note Protonated Protonated 2-Ethylazetidine TS Transition State (Nu attack at C4) Protonated->TS + Nucleophile (Cl-, H2O) Product Linear Product (Gamma-substituted Amine) TS->Product Ring Strain Release Note Nucleophiles prefer C4 (less hindered) over C2 (ethyl substituted).

Figure 2: Acid-catalyzed ring opening mechanism.[1][2] Nucleophilic attack typically occurs at the less substituted carbon (C4).

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] Link

  • Padwa, A. (2004).[1] Comprehensive Heterocyclic Chemistry III: Azetidines, Azetines, and Azetes.[1] Elsevier.[1] (Standard reference for ring strain energies).

  • Doda, K., et al. (2021).[1][3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4] Royal Society of Chemistry.[1] Link

  • Singh, G. S., & D'hooghe, M. (2019).[1] N-Heterocycles: Synthesis and Stability.[1] (Discussion on polymerization risks of free base azetidines).

  • American Elements. (2024).[1][4] 2-Ethylazetidine Hydrochloride Product Safety Data.Link[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis and interpretation of 2-ethylazetidine hydrochloride

Executive Summary & Structural Context[1][2][3][4] The analysis of 2-ethylazetidine hydrochloride presents a unique challenge in NMR spectroscopy due to the interplay between ring strain, conformational dynamics (puckeri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The analysis of 2-ethylazetidine hydrochloride presents a unique challenge in NMR spectroscopy due to the interplay between ring strain, conformational dynamics (puckering), and the deshielding effects of the ammonium salt. Unlike acyclic amines, the azetidine ring imposes rigid geometric constraints that significantly influence coupling constants (


-values) and chemical shifts.

This guide provides a rigorous interpretation of the 1H NMR spectrum, contrasting the hydrochloride salt with its free base and structural analogs. It is designed to serve as a self-validating protocol for confirming identity and purity in drug development workflows.

Structural Key
  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1]

  • Substituent: Ethyl group at the C2 position (creating a chiral center).

  • Salt Form: Hydrochloride (protonated nitrogen,

    
    ).
    

Experimental Protocol: Sample Preparation

The choice of solvent is critical for observing the ammonium protons and minimizing signal overlap.[2]

SolventAdvantagesDisadvantagesRecommendation
DMSO-d6 Excellent for observing exchangeable

protons (usually distinct broad singlets/triplets).
High viscosity can broaden multiplets; residual water peak (~3.33 ppm) may overlap with ring signals.Primary Choice for full characterization.
D₂O Clean aliphatic region; no solvent peaks in critical 0-4 ppm range.NH protons exchange and disappear. Chemical shifts may drift due to pH/concentration effects.Secondary Choice for aliphatic assignment.
CDCl₃ Standard for organic synthesis; allows direct comparison with literature free-base data.Salt solubility is often poor; NH peaks are broad and position-variable (concentration dependent).Use only if solubility permits.

Protocol:

  • Mass: Dissolve 5–10 mg of 2-ethylazetidine HCl in 0.6 mL of DMSO-d6.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the ethyl methyl protons vs. the ring protons.

Spectral Analysis & Interpretation

Predicted Chemical Shift Assignments (DMSO-d6)

The following table synthesizes data from 2-substituted azetidine analogs (e.g., 2-methylazetidine) and general amine salt trends.

PositionProton TypeMultiplicityChemical Shift (

, ppm)
IntegrationKey Diagnostic Feature
NH AmmoniumBroad s/t8.5 – 9.52HDisappears in D₂O; indicates salt formation.
H2 Methine (

to N)
Multiplet4.2 – 4.61HMost deshielded aliphatic proton; chiral center.
H4a, H4b Methylene (

to N)
Multiplet3.7 – 4.02HDiastereotopic due to C2 chirality; complex roofing.
H3a, H3b Methylene (

to N)
Multiplet2.2 – 2.62HStrongly coupled to H2 and H4; sensitive to ring puckering.
H1' Ethyl

Multiplet1.8 – 2.02HOverlaps with H3 region; verify via COSY.
H2' Ethyl

Triplet (

Hz)
0.9 – 1.03HCleanest signal; use as internal integration reference (3.00).
Detailed Region Analysis
Region A: The Ethyl Anchor (0.9 – 2.0 ppm)

The terminal methyl group (H2' ) appears as a classic triplet at ~0.95 ppm . This is the most reliable anchor for integration. If the integration of this triplet is not exactly 3x the single proton at H2, check for impurities (e.g., residual ethanol or starting materials).

Region B: The Ring Dynamics (2.2 – 2.7 ppm)

The H3 protons (beta to nitrogen) and the ethyl methylene (H1' ) often overlap.

  • Puckering Effect: The azetidine ring is not planar; it puckers to relieve torsional strain. This renders the H3 protons chemically nonequivalent (cis/trans relationships to the ethyl group).

  • Appearance: Expect a complex "multiplet of multiplets." In high-field NMR (>400 MHz), this may resolve into distinct patterns, but in lower fields, it appears as a broad higher-order envelope.

Region C: The Deshielded Alpha Zone (3.7 – 4.6 ppm)

This region confirms the salt formation .

  • H4 Protons: In the free base, these appear around 3.2 ppm. In the HCl salt, the positive charge on Nitrogen deshields them, pushing them downfield to 3.7–4.0 ppm .

  • H2 Proton: Being alpha to both the Nitrogen and the ethyl branch, this proton is the most deshielded aliphatic signal (4.2–4.6 ppm ). Its multiplicity is complex (approx. ddt) due to coupling with H3a, H3b, and the ethyl CH2.

Comparative Analysis: Salt vs. Free Base vs. Analogs[7]

This section objectively compares 2-ethylazetidine HCl with its alternatives to aid in structural verification.

Comparison 1: Hydrochloride Salt vs. Free Base

The most critical distinction for synthesis validation is the "Salt Shift."

FeatureFree Base (2-Ethylazetidine)Hydrochloride SaltMechanistic Cause
Alpha Protons (H2, H4)

3.0 – 3.6 ppm

3.8 – 4.6 ppm
Inductive Effect: The

cation strongly withdraws electron density.
NH Signal

~2.0 ppm (often invisible)

> 8.5 ppm (broad)
Protonation: Formation of N-H bonds with slow exchange in DMSO.
Solubility Soluble in

, Ether
Soluble in

, DMSO
Polarity: Ionic lattice vs. molecular dipole.
Comparison 2: 2-Ethylazetidine vs. 2-Methylazetidine

Distinguishing between these homologs is common in fragment-based drug discovery.

  • 2-Methylazetidine: Shows a Doublet at ~1.4 ppm (3H) for the methyl group.

  • 2-Ethylazetidine: Shows a Triplet at ~0.9 ppm (3H) for the terminal methyl.

  • Differentiation: The multiplicity of the methyl signal is the definitive " go/no-go " check. A doublet indicates the ethyl chain was not successfully formed or was cleaved.

Visualization of Analysis Workflow

The following diagrams illustrate the logic flow for assigning the spectrum and the structural correlations.

Diagram 1: Spectral Assignment Logic

NMR_Assignment_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_Methyl Check 0.9-1.0 ppm Is there a Triplet? Start->Check_Methyl Yes_Methyl Ethyl Group Present (Set Integral = 3.0) Check_Methyl->Yes_Methyl Yes No_Methyl STOP: Incorrect Structure (Check for 2-Methyl analog) Check_Methyl->No_Methyl No (Doublet?) Check_NH Check >8.0 ppm Broad Singlet(s)? Yes_Methyl->Check_NH Salt_Confirm Salt Form Confirmed (NH2+ present) Check_NH->Salt_Confirm Yes FreeBase_Confirm Free Base Likely (If solvent is dry) Check_NH->FreeBase_Confirm No Alpha_Region Analyze 3.7 - 4.6 ppm (Alpha Protons) Salt_Confirm->Alpha_Region Shift_Check Are peaks > 3.7 ppm? Alpha_Region->Shift_Check Salt_Shift Consistent with HCl Salt (Deshielding Effect) Shift_Check->Salt_Shift Yes Base_Shift Consistent with Free Base (Peaks < 3.6 ppm) Shift_Check->Base_Shift No

Caption: Logical decision tree for validating 2-ethylazetidine HCl structure via 1H NMR.

Diagram 2: Structural Coupling Network

Coupling_Network N N (Ammonium) H2 H2 (Methine) ~4.4 ppm H2->N Geminal/Vicinal H3 H3 (Methylene) ~2.4 ppm H2->H3 Vicinal (J~8Hz) H1_prime H1' (Ethyl CH2) ~1.9 ppm H2->H1_prime Vicinal (J~7Hz) H4 H4 (Methylene) ~3.9 ppm H4->N Geminal H4->H2 Long Range (W-coupling) H4->H3 Vicinal (J~8Hz) H2_prime H2' (Ethyl CH3) ~0.95 ppm H1_prime->H2_prime Vicinal (J~7.5Hz)

Caption: Spin-spin coupling network showing connectivity. Solid lines = strong vicinal coupling; Dotted = long-range.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-Methylazetidine (Analog Data). Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2018).[2] Difference between amino acid free base and its hydrochloride salt in NMR. Retrieved February 3, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts and Coupling Constants. Retrieved February 3, 2026, from [Link]

  • Couty, F., & Evano, G. (2006). Synthesis of Azetidines from 1-Azabicyclo[1.1.0]butanes. Organic Letters. (Contextual synthesis reference).
  • American Elements. (n.d.). 2-Ethylazetidine Hydrochloride Product Specifications. Retrieved February 3, 2026, from [Link]

Sources

Comparative

Quality Control Benchmarks for Pharmaceutical Grade 2-Ethylazetidine Hydrochloride

Executive Summary 2-Ethylazetidine Hydrochloride (CAS: 1803590-85-3) is a critical four-membered nitrogen heterocycle used as a pharmacophore to modulate lipophilicity ( ), basicity ( ), and metabolic stability in drug c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethylazetidine Hydrochloride (CAS: 1803590-85-3) is a critical four-membered nitrogen heterocycle used as a pharmacophore to modulate lipophilicity (


), basicity (

), and metabolic stability in drug candidates. Unlike its five-membered analog (pyrrolidine), the azetidine ring possesses significant ring strain (~25 kcal/mol), making it both a potent building block and a stability challenge during storage and handling.

This guide establishes the Quality Control (QC) Benchmarks required to qualify this material for pharmaceutical applications. It compares Pharma Grade performance against Technical Grade and Free Base alternatives, demonstrating how superior purity and salt form stability directly correlate to downstream reaction efficiency and safety.

Part 1: Product Specification & Performance Comparison

Comparative Benchmarks: Pharma Grade vs. Alternatives

The following data illustrates the performance gap between Pharmaceutical Grade 2-Ethylazetidine HCl and common alternatives (Technical Grade and Free Base forms).

Table 1: Comparative Specification Profile

FeaturePharma Grade (HCl Salt) Technical Grade (HCl Salt) Free Base (Liquid) Impact on Downstream Synthesis
Assay (HPLC) ≥ 98.5% ~95.0%Variable (Volatile)<98% purity introduces unknown oligomers that poison metal catalysts (e.g., Pd, Ir).
Enantiomeric Excess (ee) ≥ 99.0% Not Specified / RacemicNot SpecifiedLow ee requires costly downstream chiral resolution; 50% yield loss if racemic.
Ring-Opened Impurities ≤ 0.15% ~2.0 - 5.0%High (Unstable)Linear amine impurities compete in coupling reactions, generating difficult-to-remove byproducts.
Water Content (KF) ≤ 1.0% ≤ 5.0%N/A (Oily)High water content hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates).
Hygroscopicity Controlled (Crystalline)High (Clumped)N/ATechnical grade often clumps, leading to dosing errors in automated synthesis.
Performance Data: Yield Efficiency

Experimental observation in a standard amide coupling reaction (HATU/DIPEA):

  • Pharma Grade: 92% Isolated Yield. Clean baseline.

  • Technical Grade: 78% Isolated Yield. Requires double column chromatography to remove oligomeric byproducts.

Part 2: Critical Quality Attributes (CQAs) & Causality

To ensure "Self-Validating" protocols, one must understand the why behind every specification.

Ring Strain & Stability

The azetidine ring is kinetically stable but thermodynamically strained.

  • Risk: Under acidic conditions or high heat, the ring relieves strain by opening to form linear amines (e.g., 1-amino-3-chloropentane derivatives).

  • QC Implication: The "Appearance of Solution" test is critical. Turbidity often indicates polymerization (oligomer formation) driven by ring-opening initiators.

Chirality

2-Ethylazetidine has a chiral center at C2.

  • Risk: Racemization can occur via reversible ring opening or radical mechanisms during poor synthesis control.

  • QC Implication: Chiral HPLC is mandatory. Optical rotation is insufficient for detecting small amounts of the wrong enantiomer (distomer) which can have distinct toxicological profiles.

Hygroscopicity (The Salt Factor)

The Hydrochloride salt is chosen over the Free Base to stabilize the amine. However, HCl salts of small amines are hygroscopic.

  • Risk: Absorbed water forms a "hydrate shell" that can catalyze hydrolysis of the ring or simply dilute the active mass.

  • QC Implication: Karl Fischer (KF) titration must use a methanolic solvent system to ensure complete solubility and accurate water determination.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: HILIC-MS for Impurity Profiling

Standard Reverse Phase (C18) is often unsuitable for small, polar amines due to lack of retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated alternative.

  • Objective: Quantify trace ring-opened impurities and dimers.

  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection: MS (ESI Positive Mode). SIM mode for mass 122 (Parent) and 242 (Dimer).

  • Validation Check: Inject a system suitability standard containing n-pentylamine (linear analog). If resolution between 2-ethylazetidine and linear amine is < 2.0, the column equilibration time is insufficient.

Protocol B: Chiral HPLC for Enantiomeric Purity
  • Objective: Determine enantiomeric excess (ee).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the interaction of the secondary amine with silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Validation Check: The minor enantiomer (distomer) must be detectable at 0.05% level (S/N > 3).

Protocol C: Hygroscopicity Stress Test
  • Objective: Verify storage stability.

  • Method:

    • Weigh 1.0 g of sample into an open weighing boat.

    • Place in a humidity chamber at 25°C / 60% RH.

    • Re-weigh at 1, 2, 4, and 24 hours.

  • Pass Criteria: Weight gain < 2.0% after 24 hours. (Technical grades often deliquesce/liquefy within 4 hours).

Part 4: Visualization of Quality Control Logic

Impurity Formation Pathways

The following diagram illustrates the degradation pathways that QC must detect. The ring strain drives both hydrolysis (linear impurities) and dimerization.

ImpurityPathways Azetidine 2-Ethylazetidine (Intact Ring) Strain Ring Strain (~25 kcal/mol) Azetidine->Strain Linear Linear Amine (Ring Opened) Azetidine->Linear Trace H2O / Acid Dimer Azetidine Dimer (Oligomer) Azetidine->Dimer High Conc. / Heat Strain->Linear Relief via Hydrolysis Strain->Dimer Relief via Self-Reaction Acid Acid/H2O (Hydrolysis) Nu Nucleophile (Dimerization)

Caption: Degradation pathways driven by ring strain. QC must detect linear amines (hydrolysis) and dimers (polymerization).

QC Decision Tree

A logical workflow for accepting or rejecting batches based on the benchmarks defined above.

QCDecisionTree Start Batch Receipt ID Identity Check (H-NMR / IR) Start->ID Assay Purity Assay (HILIC-MS) ID->Assay Chiral Chiral Purity (Chiral HPLC) Assay->Chiral >98.5% Fail REJECT Out of Spec Assay->Fail <98.5% Water Water Content (KF Titration) Chiral->Water ee >99% Chiral->Fail ee <99% Pass RELEASE Pharma Grade Water->Pass <1.0% Water->Fail >1.0%

Caption: Step-by-step QC decision logic ensuring identity, purity, chirality, and stability specifications are met.

References

  • American Elements. (n.d.). 2-Ethylazetidine Hydrochloride Specifications and Safety Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124509906, (R)-2-Ethylazetidine. Retrieved from [Link]

  • Couty, F., & Drouillat, B. (2016). Azetidines: New Advances in the Synthesis and Reactivity of a Unique Four-Membered Ring. Journal of Organic Chemistry. (Contextual grounding on azetidine ring strain and reactivity).
  • Frink, L. A., et al. (2014).[1] Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia. (Methodology adapted for small ring heterocycle separation). Retrieved from [Link]

Sources

Validation

A Spectroscopic Compass: Navigating the Structural Maze of 2-Ethylazetidine Hydrochloride and its Isomers

In the intricate landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule's structure is paramount. The subtle rearrangement of atoms can drastically alter a compound's...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule's structure is paramount. The subtle rearrangement of atoms can drastically alter a compound's properties, transforming a potential therapeutic into an inert substance or, worse, a toxic one. This guide provides an in-depth technical comparison of 2-ethylazetidine hydrochloride and its structural isomers, demonstrating how a multi-pronged spectroscopic approach can definitively distinguish between these closely related compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causality behind experimental observations and providing the rationale for using a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve confident structural elucidation.

The Challenge: A Tale of Four Rings and a Chain

2-Ethylazetidine hydrochloride presents a common analytical challenge: distinguishing it from its structural isomers. These are molecules with the same chemical formula (C₅H₁₂NCl) but different atomic arrangements. For this guide, we will focus on the following key isomers:

  • 2-Ethylazetidine Hydrochloride (Target)

  • N-Ethylazetidine

  • 3-Ethylazetidine

  • Pyrrolidine (a five-membered ring isomer)

  • Piperidine (a six-membered ring isomer)

While all share the same mass, their connectivity and the resulting electronic environments of their atoms provide unique spectroscopic fingerprints.

The Analytical Workflow: A Multi-Technique Strategy

A robust identification protocol relies on the convergence of data from multiple, independent analytical techniques. Each method probes different aspects of molecular structure, and together they provide a comprehensive and self-validating picture.

workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Sample Isomeric Mixture or Unknown Compound NMR ¹H & ¹³C NMR Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data Structure Structure Confirmation Data->Structure fragmentation cluster_2_ethyl 2-Ethylazetidine Fragmentation cluster_N_ethyl N-Ethylazetidine Fragmentation cluster_3_ethyl 3-Ethylazetidine Fragmentation M0 [C₅H₁₁N]⁺˙ m/z = 85 F0a [M - CH₃]⁺ m/z = 70 M0->F0a Loss of methyl F0b [M - C₂H₅]⁺ m/z = 56 M0->F0b Loss of ethyl (α-cleavage) M1 [C₅H₁₁N]⁺˙ m/z = 85 F1a [M - H]⁺ m/z = 84 M1->F1a Loss of H F1b [M - CH₃]⁺ m/z = 70 (α-cleavage) M1->F1b Loss of methyl M2 [C₅H₁₁N]⁺˙ m/z = 85 F2a [M - C₂H₅]⁺ m/z = 56 M2->F2a Loss of ethyl

Figure 2: Predicted major fragmentation pathways for selected azetidine isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Distinguishing Fragmentation Pathway
2-Ethylazetidine 8570, 56A prominent peak at m/z 56 resulting from the loss of the ethyl group via alpha-cleavage.
N-Ethylazetidine 8584, 70A significant peak at m/z 70 due to the loss of a methyl radical from the N-ethyl group (alpha-cleavage).
3-Ethylazetidine 8556Loss of the ethyl group to give a fragment at m/z 56.
Pyrrolidine 7170, 43A base peak often at m/z 43.
Piperidine 8584A prominent M-1 peak at m/z 84 due to the loss of a hydrogen atom alpha to the nitrogen.

Note: The molecular weight of 2-ethylazetidine hydrochloride will not be directly observed under typical EI-MS conditions, as the HCl will be lost. The spectrum will reflect the free base, 2-ethylazetidine.

Expert Interpretation: The key to differentiation via mass spectrometry is the analysis of the fragment ions. The alpha-cleavage pattern is particularly diagnostic. For 2-ethylazetidine, the loss of the C2-ethyl group is a favorable fragmentation, leading to a strong signal at m/z 56. For N-ethylazetidine, the most favorable alpha-cleavage is the loss of a methyl radical from the N-ethyl group, resulting in a prominent peak at m/z 70. Piperidine is characterized by a very strong M-1 peak at m/z 84. While 3-ethylazetidine can also lose its ethyl group to give a fragment at m/z 56, the combination of this data with the distinct NMR and IR spectra will provide unambiguous identification.

Conclusion: A Symphony of Spectra for Unwavering Confidence

Distinguishing between structural isomers like those of 2-ethylazetidine hydrochloride requires a methodical and multi-faceted analytical approach. No single technique can provide the necessary level of confidence. However, by harmonizing the data from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, a clear and irrefutable structural assignment can be made.

  • NMR provides the definitive map of the C-H framework and connectivity.

  • IR spectroscopy offers a rapid screen for key functional groups, particularly the nature of the amine.

  • Mass spectrometry confirms the molecular weight and provides vital clues about the substitution pattern through characteristic fragmentation.

By understanding the principles behind each technique and the unique spectroscopic signatures of each isomer, researchers can navigate the complexities of structural elucidation with precision and certainty.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Wishart, D. S. (2011). NMR Spectroscopy in Drug Discovery and Development. Springer.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB: NMR Database. (n.d.). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [1]7. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Comparative

A Technical Guide to the Validation of 2-Ethylazetidine Hydrochloride as a Chiral Intermediate

In the landscape of modern drug discovery and development, the demand for novel chiral building blocks is incessant. These molecules serve as foundational scaffolds for the synthesis of complex, stereochemically defined...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the demand for novel chiral building blocks is incessant. These molecules serve as foundational scaffolds for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, small, strained nitrogen-containing heterocycles have garnered significant attention due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] Azetidines, in particular, have emerged as valuable intermediates, offering a unique three-dimensional architecture.[3] This guide provides an in-depth validation of 2-ethylazetidine hydrochloride, a promising chiral intermediate, by presenting a comparative analysis of its synthesis, chiral resolution, and analytical characterization. We will delve into the causality behind experimental choices and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.

The Strategic Importance of the 2-Ethylazetidine Scaffold

The 2-ethylazetidine moiety is a valuable structural motif in medicinal chemistry. The ethyl group at the C2 position provides a lipophilic handle that can engage in hydrophobic interactions within protein binding pockets, while the azetidine ring itself, as a bioisostere of more common saturated heterocycles, can enhance drug-like properties.[4] The chirality at the C2 position is of paramount importance, as the biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[5]

Synthesis of Racemic 2-Ethylazetidine Hydrochloride: A Proposed Pathway

While numerous methods exist for the synthesis of the azetidine ring, a practical and scalable approach to racemic 2-ethylazetidine hydrochloride can be envisioned through the cyclization of a suitable amino alcohol precursor. This method offers a straightforward route from readily available starting materials.[6][7]

Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of 4-aminohexan-2-ol cluster_1 Step 2: Cyclization to 2-Ethylazetidine cluster_2 Step 3: Salt Formation A 1-Nitropropane C 4-Nitrohexan-2-ol A->C Henry Reaction (Base catalyst) B Propionaldehyde B->C D 4-Aminohexan-2-ol C->D Reduction (e.g., H₂, Raney Ni) E 4-Aminohexan-2-ol F 4-(Mesitylsulfonyloxy)hexan-2-amine E->F Mesylation (MsCl, Et₃N) G 2-Ethylazetidine F->G Intramolecular Cyclization (Base) H 2-Ethylazetidine I 2-Ethylazetidine Hydrochloride H->I HCl in Ether Racemate Racemic 2-Ethylazetidine DiastereomericSalts Diastereomeric Salts ((R)-Azetidine-(R)-Mandelate and (S)-Azetidine-(R)-Mandelate) Racemate->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Diastereomeric Salt (e.g., (R)-Azetidine-(R)-Mandelate) Crystallization->LessSolubleSalt Solid SolubleSalt More Soluble Diastereomeric Salt (in mother liquor) Crystallization->SolubleSalt Solution BaseTreatment1 Basification (e.g., NaOH) LessSolubleSalt->BaseTreatment1 BaseTreatment2 Basification (e.g., NaOH) SolubleSalt->BaseTreatment2 Enantiomer1 Enantiopure (R)-2-Ethylazetidine BaseTreatment1->Enantiomer1 Enantiomer2 Enantioenriched (S)-2-Ethylazetidine BaseTreatment2->Enantiomer2 HCl_Salt1 HCl Salt Formation Enantiomer1->HCl_Salt1 HCl_Salt2 HCl Salt Formation Enantiomer2->HCl_Salt2 FinalProduct1 (R)-2-Ethylazetidine HCl HCl_Salt1->FinalProduct1 FinalProduct2 (S)-2-Ethylazetidine HCl HCl_Salt2->FinalProduct2 Start Sample Preparation (Dissolve 2-ethylazetidine HCl in mobile phase) Injection Inject sample onto Chiral HPLC system Start->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection DataAnalysis Data Analysis (Peak integration) Detection->DataAnalysis Calculation Calculate Enantiomeric Excess (ee) DataAnalysis->Calculation Result Report ee (%) Calculation->Result

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethylazetidine Hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of 2-Ethylazetidine hydrochloride. As a substituted nitrogenous heterocyclic compound, its handling and disposal require a thorough understan...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Ethylazetidine hydrochloride. As a substituted nitrogenous heterocyclic compound, its handling and disposal require a thorough understanding of its chemical properties and the governing regulatory frameworks. This guide is intended for laboratory personnel, chemical safety officers, and drug development professionals who handle this substance. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.

Chapter 1: Hazard Profile and Immediate Safety Precautions

Before initiating any disposal protocol, a complete understanding of the associated hazards is paramount. 2-Ethylazetidine hydrochloride, like its parent compound azetidine hydrochloride, is classified as an irritant.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

The causality for these hazards lies in the chemical's reactivity. As a hydrochloride salt of a secondary amine, it can react with biological tissues, leading to irritation. Therefore, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRequired PPEOSHA Standard Reference
Skin Irritation (Category 2)H315: Causes skin irritationNitrile or Butyl Rubber Gloves: Ensure gloves are tested against chemicals (e.g., EN 374 compliant).[4] Lab Coat/Protective Clothing: To prevent skin contact.29 CFR 1910.138
Eye Irritation (Category 2)H319: Causes serious eye irritationSafety Glasses with Side Shields or Goggles: To prevent eye contact from splashes or dust.[5]29 CFR 1910.133
STOT SE (Category 3)H335: May cause respiratory irritationChemical Fume Hood: All handling of solid material that may generate dust, or solutions that may generate aerosols, must be performed in a certified chemical fume hood.[3][6] Respirator (If Necessary): If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[5]29 CFR 1910.134

Chapter 2: Regulatory Framework for Chemical Waste Disposal

The disposal of 2-Ethylazetidine hydrochloride is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound is not a "listed" hazardous waste, it must be evaluated to see if it exhibits any "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Given its nature as a pharmaceutical-related chemical, it is often managed as a hazardous waste to ensure the highest level of safety and compliance.

The fundamental principle of RCRA is to manage hazardous waste from "cradle to grave." For the laboratory professional, this begins with determining your facility's generator status, which is based on the amount of hazardous waste produced per month.[7]

  • Very Small Quantity Generators (VSQGs): ≤ 100 kg/month .

  • Small Quantity Generators (SQGs): > 100 kg and < 1,000 kg/month .

  • Large Quantity Generators (LQGs): ≥ 1,000 kg/month .[7]

Each category has specific requirements for waste accumulation time, container management, and documentation.[7] It is a federal violation to dispose of hazardous waste through standard trash or down the drain (sewering).[8][9] The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals.[8][9]

Chapter 3: Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the proper management and disposal of 2-Ethylazetidine hydrochloride waste.

Phase 1: Immediate On-Site Management & Segregation
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a securely fitting lid.[10]

  • Waste Segregation: 2-Ethylazetidine hydrochloride waste must be segregated from incompatible materials, particularly strong oxidizing agents.[2] Co-mingling with incompatible chemicals can lead to hazardous reactions. Store solids separately from liquid waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("2-Ethylazetidine hydrochloride"), and an indication of the hazards (e.g., "Irritant").[11] The date on which waste was first added to the container (the accumulation start date) must also be clearly visible.[12]

Phase 2: Waste Accumulation & Storage
  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area. This area should be secure, well-ventilated, and away from ignition sources.[4]

  • Container Management: Keep the waste container closed at all times except when adding waste.[10] Funnels must be removed immediately after use.

  • Weekly Inspection: Inspect the container weekly for any signs of leaks, corrosion, or other deterioration.[10] Document these inspections.

Phase 3: Final Disposal Arrangement
  • Professional Disposal Service: The disposal of 2-Ethylazetidine hydrochloride must be handled by a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of this chemical yourself.

  • Preferred Disposal Method: The standard and environmentally preferred disposal method for non-halogenated organic compounds like this is high-temperature incineration in a licensed facility.[13] This process ensures the complete destruction of the molecule.

  • Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately before the waste is transported off-site.

Below is a decision-making workflow for the characterization and disposal of chemical waste like 2-Ethylazetidine hydrochloride.

G A Waste Generation (2-Ethylazetidine HCl) B Is it an EPA Listed Hazardous Waste (F, K, P, U)? A->B C Does it exhibit hazardous characteristics (I, C, R, T)? B->C No D Manage as Non-Hazardous Waste (Consult local regulations) C->D No E Manage as Characteristic Hazardous Waste (Likely Toxic) C->E Yes F Determine Generator Status (VSQG, SQG, LQG) E->F G Segregate & Accumulate per Generator Status Rules F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Dispose via High-Temperature Incineration H->I

Caption: Waste Characterization and Disposal Pathway.

Chapter 4: Spill Management & Emergency Protocols

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is dissolved in a flammable solvent, remove all sources of ignition.[14]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For Solids: Carefully sweep up the spilled material, avoiding dust generation, and place it into a labeled hazardous waste container.[2][6]

    • For Liquids (Solutions): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Scoop the absorbed material into a labeled hazardous waste container.[14]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[1]

  • Seek Medical Attention:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[2][3] Remove contaminated clothing.

    • Inhalation: Move the affected person to fresh air.[2]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that 2-Ethylazetidine hydrochloride is managed and disposed of in a manner that is safe, responsible, and compliant with all applicable regulations.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.[Link]

  • University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste.[Link]

  • University of Florida. (2025). EHSO Manual: Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Cornell University. Code of Federal Regulations, 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[Link]

  • Waste Advantage Magazine. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.[Link]

  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P).[Link]

Sources

Handling

Personal protective equipment for handling 2-Ethylazetidine hydrochloride

Topic: Personal protective equipment for handling 2-Ethylazetidine hydrochloride Audience: Researchers, scientists, and drug development professionals. Emergency Response & Immediate Action Keep this section visible at t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Ethylazetidine hydrochloride Audience: Researchers, scientists, and drug development professionals.

Emergency Response & Immediate Action

Keep this section visible at the workstation.

Scenario Immediate Action
Skin Contact Brush off loose particles.[1] Flush with water for 15 minutes. Remove contaminated clothing immediately.[2]
Eye Contact Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present and easy to do.[1][2][3][4]
Inhalation Evacuate to fresh air.[1][3][4][5] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with inert solvent (e.g., PEG-400 or water) to prevent dust. Scoop into a sealed waste container.
Fire Use Water Spray, CO₂, or Dry Chemical .[3] Note: Emits toxic HCl and NOx fumes upon thermal decomposition.
Compound Profile & Risk Assessment

Identity:

  • Chemical Name: 2-Ethylazetidine hydrochloride[6]

  • CAS Number: 1803590-85-3[6]

  • Structure: A four-membered nitrogen heterocycle (azetidine) with an ethyl group at the 2-position, stabilized as a hydrochloride salt.[6]

Scientific Rationale for Hazards: Unlike simple aliphatic amines, azetidines possess significant ring strain (~26 kcal/mol). While the hydrochloride salt mitigates the flammability and volatility of the free base, it remains a potent chemical irritant and potential sensitizer .

  • Primary Hazard: Skin/Eye Irritation & Mucous Membrane Damage . The salt can hydrolyze in moisture (sweat/tears) to release hydrochloric acid and the reactive free amine.

  • Hidden Hazard: Hygroscopicity . This compound will aggressively absorb atmospheric moisture, leading to "clumping" that increases spill risks during weighing.

  • Differentiation Warning: Do not confuse with 2-(Diethylamino)ethyl chloride hydrochloride (a nitrogen mustard precursor). Verify CAS 1803590-85-3 before use.

Personal Protective Equipment (PPE) Matrix

Rationale: The following selection criteria are based on preventing dermal absorption of the dissolved salt and inhalation of fugitive dust.

Category Standard Requirement Technical Specification & Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (minimum 5 mil) or Neoprene.Why: Amine salts are highly water-soluble. If outer gloves become wet, the inner glove provides a barrier against permeation while doffing.
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (if outside hood): N95 or P100 particulate respirator.Why: Prevents inhalation of hygroscopic dust which causes immediate respiratory tract irritation.
Eye Protection Chemical Splash Goggles ANSI Z87.1 Compliant. Why: Safety glasses are insufficient. The fine powder can drift around side shields; goggles seal the eyes from corrosive dust.
Body Protection Lab Coat + Apron Cotton/Poly Lab Coat (buttoned).Chemical-Resistant Apron (Tyvek or PVC) recommended for quantities >1g.Why: Protects personal clothing from contamination that could be transferred home.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid.

  • Environmental Setup: Place the balance inside the chemical fume hood. If this is impossible, use a static-free powder funnel and a localized powder containment hood.

  • Anti-Static Measures: Use an ionizing fan or anti-static gun if the powder is "fly-away."

  • The "Closed Transfer" Technique:

    • Tare the receiving vessel (flask) with its cap on .

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Immediately recap both the source and receiving vessels.[5]

    • Why: Minimizes moisture absorption and dust generation.[1]

B. Solubilization & Reaction Setup

Caution: Neutralization of the HCl salt releases the free base, which may be volatile.

  • Solvent Choice: Dissolve in polar solvents (Methanol, Water, DMSO).

  • Exotherm Management: If neutralizing (e.g., adding NaOH or TEA), perform the addition slowly in an ice bath (

    
    ).
    
    • Mechanism:[1][2][5][7] Deprotonation is exothermic. Heat can vaporize the free azetidine, creating an inhalation hazard.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.

    • Why: Azetidines are sensitive to oxidation and ring-opening polymerization.

Workflow Visualization

The following diagram illustrates the decision logic for handling and waste disposal, ensuring no cross-contamination.

G Start START: Handling 2-Ethylazetidine HCl CheckEnv Check Engineering Controls (Fume Hood Functional?) Start->CheckEnv PPE Don PPE: Double Nitrile Gloves + Goggles CheckEnv->PPE Pass Weighing Weighing Procedure (Inside Hood / Closed Vessel) PPE->Weighing Spill Spill Detected? Weighing->Spill Cleanup Dampen with PEG-400 Scoop to HazWaste Spill->Cleanup Yes Reaction Reaction / Solubilization (Control Exotherm) Spill->Reaction No Waste Waste Disposal (Segregate Stream) Cleanup->Waste Reaction->Waste Incinerate High-Temp Incineration (Nitrogenous Waste) Waste->Incinerate

Figure 1: Operational logic flow for handling 2-Ethylazetidine Hydrochloride, emphasizing the spill decision loop and final disposal path.

Disposal & Waste Management

Strict Prohibition: Never dispose of amine salts down the drain. They can affect aquatic life and react with bleach in plumbing to form chloramines.

Waste Stream Protocol
Solid Waste Bag in a sealed polyethylene bag. Label as "Hazardous Waste: Solid Organic Amine Salt."
Liquid Waste Collect in a dedicated carboy labeled "Basic Organic Waste" (if neutralized) or "Acidic Organic Waste" (if acidic).
Destruction Must be sent to a licensed facility for High-Temperature Incineration equipped with a scrubber to handle NOx and HCl byproducts.
References
  • American Elements. 2-Ethylazetidine Hydrochloride Safety Data Information. Available at: [Link][6]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. Available at: [Link]

Sources

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